RS-51324
Description
Properties
CAS No. |
62780-15-8 |
|---|---|
Molecular Formula |
C11H11Cl2N3O2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-18-11(17)16-10-14-5-8(15-10)9-6(12)3-2-4-7(9)13/h2-4,8H,5H2,1H3,(H2,14,15,16,17) |
InChI Key |
LJTJBIYLDAEOHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NCC(N1)C2=C(C=CC=C2Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5)-(2,6-dichlorophenyl)-2-methoxycarbonylamino-4,5-dihydroimidazole RS 51324 RS-51324 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RS-51324
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 is an antidepressant agent that primarily functions as a norepinephrine reuptake inhibitor. This guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. The core activity of this compound lies in its ability to block the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This activity has been demonstrated in vitro through norepinephrine uptake inhibition assays and in vivo via the antagonism of reserpine-induced hypothermia and potentiation of L-DOPA effects. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Norepinephrine Reuptake Inhibition
The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking this transporter, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be the primary driver of its antidepressant effects.
Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound.
An In-Depth Technical Guide to RS-51324: A Potential Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 is a novel pharmacological agent with demonstrated potential as an antidepressant. Preclinical evidence indicates its primary mechanism of action involves the inhibition of norepinephrine reuptake. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacological profile, and preclinical efficacy. The information is intended to support further research and development of this compound as a potential therapeutic for depressive disorders.
Introduction
The search for novel and effective treatments for depression remains a critical area of research in modern medicine. This compound has emerged as a compound of interest due to its specific interaction with the noradrenergic system. This technical guide synthesizes the existing, albeit limited, scientific literature on this compound to provide a detailed resource for professionals in the field of drug discovery and development. The core focus is on its mechanism of action as a norepinephrine reuptake inhibitor and its performance in established preclinical models of depression.
Pharmacological Profile
Based on available data, this compound is an orally active agent that demonstrates a targeted effect on the norepinephrine transporter (NET).[1]
Table 1: Summary of In Vitro Pharmacology of this compound
| Target | Activity | Quantitative Data | Reference |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine uptake | Data not publicly available | [2] |
| Monoamine Oxidase (MAO) | No significant inhibition | Data not publicly available | [2] |
Preclinical Efficacy
The antidepressant potential of this compound has been evaluated in established animal models of depression. These studies provide foundational evidence for its therapeutic potential.
Reserpine-Induced Hypothermia Antagonism
Reserpine administration in animals leads to the depletion of monoamines, including norepinephrine, resulting in a state of hypothermia that is considered a model of depressive-like symptoms. The ability of a compound to reverse this hypothermia is indicative of its potential as an antidepressant. This compound has been shown to effectively antagonize reserpine-induced hypothermia, suggesting a functional restoration of noradrenergic signaling.[1][2]
Table 2: Preclinical Efficacy of this compound in Animal Models
| Model | Species | Endpoint | Result | Reference |
| Reserpine-Induced Hypothermia | Animal | Reversal of hypothermia | Effective | [1][2] |
| L-DOPA Potentiation | Animal | Potentiation of L-DOPA effects | Effective | [2] |
L-DOPA Potentiation
L-DOPA is a precursor to dopamine and norepinephrine. The potentiation of its effects by a test compound can indicate an enhancement of monoaminergic neurotransmission. This compound has been observed to potentiate the effects of L-DOPA, further supporting its mechanism as a norepinephrine reuptake inhibitor.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following represents a generalized methodology based on standard practices for the cited experiments.
Norepinephrine Uptake Inhibition Assay (Generalized Protocol)
-
Objective: To determine the in vitro potency of this compound to inhibit the norepinephrine transporter.
-
Method:
-
Preparation of synaptosomes from specific brain regions (e.g., hypothalamus or cortex) of rodents.
-
Incubation of synaptosomes with varying concentrations of this compound and a radiolabeled norepinephrine substrate (e.g., [³H]-norepinephrine).
-
After a defined incubation period, the uptake of the radiolabeled substrate is terminated.
-
The amount of radioactivity taken up by the synaptosomes is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated.
-
Reserpine-Induced Hypothermia Antagonism (Generalized Protocol)
-
Objective: To assess the in vivo antidepressant-like activity of this compound.
-
Method:
-
Rodents (e.g., mice or rats) are administered reserpine to induce hypothermia.
-
Baseline rectal temperature is measured prior to and at specific time points after reserpine administration.
-
Test groups receive varying doses of this compound either before or after the induction of hypothermia.
-
Rectal temperatures are monitored over time and compared between the vehicle-treated and this compound-treated groups.
-
A significant reversal of the reserpine-induced drop in body temperature by this compound indicates antidepressant-like activity.
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the noradrenergic synapse. By inhibiting the norepinephrine transporter, this compound increases the concentration and duration of norepinephrine in the synaptic cleft, leading to enhanced signaling through adrenergic receptors on the postsynaptic neuron.
Caption: Mechanism of Action of this compound at the Noradrenergic Synapse.
Caption: Experimental Workflow for Reserpine-Induced Hypothermia Antagonism.
Conclusion
This compound presents a promising profile as a potential antidepressant, primarily through its mechanism of norepinephrine reuptake inhibition. The available preclinical data supports its efficacy in established animal models. However, a significant gap exists in the publicly accessible, detailed quantitative data regarding its binding affinities, pharmacokinetic properties, and comprehensive safety profile. Further research, including the public dissemination of detailed experimental findings, is crucial for the continued development and potential clinical translation of this compound.
References
RS-51324: A Technical Overview of its Norepinephrine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the norepinephrine uptake inhibitor RS-51324. However, detailed quantitative data and specific experimental protocols are based on a primary study by Wallach M.B., et al. (1981), the full text of which was not accessible through publicly available databases during the compilation of this guide. Therefore, while the principles and methodologies described are standard for this class of compound, specific values for this compound are not available and are indicated as such.
Introduction
This compound is recognized as a potential antidepressant agent that functions primarily through the inhibition of norepinephrine (NE) reuptake. By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established therapeutic strategy for the treatment of major depressive disorder and other neurological conditions. Evidence also suggests that this compound can reverse reserpine-induced hypothermia, a common preclinical screen for antidepressant activity.
Quantitative Data
The potency and selectivity of this compound as a norepinephrine uptake inhibitor would typically be characterized by several key quantitative metrics. The following tables are structured to present such data, though the specific values from the primary literature are currently unavailable.
Table 1: In Vitro Inhibition of Norepinephrine Transporter
| Parameter | Value | Species/Cell Line | Radioligand | Reference |
| IC50 | Data not available | Data not available | Data not available | Wallach et al., 1981 |
| Ki | Data not available | Data not available | Data not available | Wallach et al., 1981 |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of norepinephrine uptake in vitro.
-
Ki (Inhibition constant): Represents the binding affinity of this compound for the norepinephrine transporter.
Table 2: Selectivity Profile
| Transporter/Receptor | IC50 or Ki | Selectivity Ratio (vs. NET) | Reference |
| Norepinephrine Transporter (NET) | Data not available | - | Wallach et al., 1981 |
| Serotonin Transporter (SERT) | Data not available | Data not available | Wallach et al., 1981 |
| Dopamine Transporter (DAT) | Data not available | Data not available | Wallach et al., 1981 |
A comprehensive selectivity profile is crucial for understanding the potential off-target effects and overall pharmacological profile of the compound.
Experimental Protocols
The characterization of a norepinephrine uptake inhibitor like this compound involves a series of standardized in vitro and in vivo experiments. The following outlines the likely methodologies employed.
In Vitro Norepinephrine Uptake Assay
This assay is fundamental to determining the potency of a compound in inhibiting norepinephrine reuptake.
Objective: To quantify the inhibition of norepinephrine uptake by this compound in a cellular or synaptosomal preparation.
General Protocol:
-
Preparation of Synaptosomes or Cells: Brain tissue (e.g., hypothalamus or cortex) from rodents is homogenized to prepare synaptosomes, which are resealed nerve terminals containing transporters. Alternatively, cell lines recombinantly expressing the norepinephrine transporter (e.g., HEK293-NET) can be used.
-
Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.
-
Addition of Radioligand: A radiolabeled substrate of the norepinephrine transporter, typically [3H]-norepinephrine, is added to the preparation.
-
Uptake Reaction: The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake of the radioligand.
-
Termination of Uptake: The uptake is rapidly terminated by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The amount of radioactivity trapped within the synaptosomes or cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
In Vivo Models of Antidepressant Activity
Animal models are used to assess the potential therapeutic efficacy of the compound.
Objective: To evaluate the antidepressant-like effects of this compound in established animal models.
Example Protocol: Reserpine-Induced Hypothermia Reversal
-
Animal Model: Male mice or rats are used.
-
Induction of Hypothermia: Animals are administered reserpine, which depletes monoamines and induces a characteristic drop in body temperature.
-
Drug Administration: this compound is administered orally or via injection at various doses prior to or after reserpine administration.
-
Temperature Measurement: Rectal temperature is measured at regular intervals.
-
Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced hypothermia is quantified and compared to a vehicle control group.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter. This leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors.
Caption: Mechanism of this compound action.
The diagram above illustrates the synthesis and release of norepinephrine from the presynaptic neuron. Following its action on postsynaptic adrenergic receptors, norepinephrine is cleared from the synaptic cleft primarily via reuptake through the norepinephrine transporter (NET). This compound acts by inhibiting this transporter, leading to prolonged and elevated levels of norepinephrine in the synapse.
Caption: General experimental workflow.
This flowchart outlines the typical progression for characterizing a novel norepinephrine uptake inhibitor. Initial in vitro studies determine the compound's potency and selectivity, which then informs dose selection for subsequent in vivo studies to assess its potential therapeutic effects in animal models.
Conclusion
This compound is a compound with a clear mechanism of action as a norepinephrine uptake inhibitor, a class of drugs with proven therapeutic value in depression and other disorders. While the foundational research establishes its activity, a full, publicly accessible dataset of its quantitative pharmacology is not currently available. Further research and access to the primary data would be necessary for a complete and detailed understanding of its potential as a therapeutic agent.
An In-Depth Technical Guide to the Chemical Structure and Pharmacological Profile of RS-51324
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of RS-51324, a potential antidepressant agent. The information presented herein is curated for researchers, scientists, and professionals involved in the field of drug development and neuroscience.
Core Compound Details
| Identifier | Value |
| Compound Name | This compound |
| Chemical Name | DL-4(5)-(2,6-dichlorophenyl)-2-methoxycarbonyl-amino-4,5-dihydroimidazole |
| CAS Number | 62780-15-8 |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂ |
| Mechanism of Action | Norepinephrine Reuptake Inhibitor |
Chemical Structure
The chemical structure of this compound is provided below.
Pharmacological Activity
This compound has been identified as an orally active agent with potential antidepressant properties. Its primary mechanism of action is the inhibition of norepinephrine (NE) uptake, a key process in regulating the concentration of this neurotransmitter in the synaptic cleft. By blocking the norepinephrine transporter (NET), this compound increases the availability of NE to bind to postsynaptic receptors, thereby enhancing noradrenergic signaling.
In Vitro Activity: Inhibition of Norepinephrine Uptake
The inhibitory effect of this compound on norepinephrine reuptake has been quantified in vitro. The following table summarizes the available data.
| Assay Type | Parameter | Value |
| Norepinephrine Uptake Inhibition | IC₅₀ | [Data not available in search results] |
| Norepinephrine Transporter Binding | Kᵢ | [Data not available in search results] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the norepinephrine uptake. Kᵢ (Inhibition constant) is an indicator of the binding affinity of the drug to the norepinephrine transporter.
In Vivo Activity: Reversal of Reserpine-Induced Hypothermia
A common in vivo model to assess potential antidepressant activity is the reversal of reserpine-induced hypothermia. Reserpine depletes monoamines, including norepinephrine, leading to a drop in body temperature. Compounds that can counteract this effect often have antidepressant potential.
| Animal Model | Parameter | Value |
| [Animal model not specified] | ED₅₀ | [Data not available in search results] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population that receives it.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the noradrenergic system. By inhibiting the norepinephrine transporter, this compound modulates the downstream signaling cascades activated by norepinephrine binding to its adrenergic receptors.
Norepinephrine Reuptake Inhibition Signaling Pathway
Caption: Mechanism of this compound action on norepinephrine reuptake.
Experimental Workflow for In Vitro Norepinephrine Uptake Assay
The following diagram illustrates a typical workflow for an in vitro assay to determine the IC₅₀ of a compound for norepinephrine uptake.
Caption: Workflow for determining norepinephrine uptake inhibition.
Detailed Experimental Protocols
Detailed experimental protocols for the key experiments cited are essential for reproducibility and further research. The following outlines the general methodologies that would be employed to characterize the activity of this compound.
In Vitro Norepinephrine Uptake Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake (IC₅₀) in a cell-based or synaptosomal assay.
Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET), or synaptosomes prepared from rodent brain tissue.
-
Radiolabeled norepinephrine (e.g., [³H]-norepinephrine).
-
This compound and reference compounds (e.g., desipramine).
-
Appropriate buffers and cell culture media.
-
Scintillation counter.
Methodology:
-
Cell Plating/Synaptosome Preparation: Cells are seeded in multi-well plates and allowed to adhere. Alternatively, synaptosomes are prepared from brain tissue homogenates.
-
Compound Preparation: A serial dilution of this compound is prepared to cover a range of concentrations.
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Initiation of Uptake: Radiolabeled norepinephrine is added to initiate the uptake reaction.
-
Termination of Uptake: The uptake is stopped after a defined incubation period by rapid washing with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Quantification: The amount of radiolabeled norepinephrine taken up by the cells or synaptosomes is quantified by lysing the cells and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Reversal of Reserpine-Induced Hypothermia
Objective: To determine the dose of this compound required to reverse the hypothermic effect of reserpine in an animal model (ED₅₀).
Materials:
-
Rodents (e.g., mice or rats).
-
Reserpine solution.
-
This compound and reference antidepressant (e.g., imipramine).
-
Rectal thermometer.
Methodology:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Baseline Temperature: The baseline rectal temperature of each animal is recorded.
-
Reserpine Administration: A single dose of reserpine is administered to induce hypothermia.
-
Compound Administration: After a set period following reserpine administration (to allow for the development of hypothermia), animals are treated with various doses of this compound, a reference drug, or vehicle.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals for several hours after drug administration.
-
Data Analysis: The reversal of hypothermia is calculated as the change in temperature from the post-reserpine baseline. The ED₅₀ is calculated by plotting the dose of this compound against the percentage of maximal reversal of hypothermia.
This guide provides a foundational understanding of the chemical and pharmacological characteristics of this compound. Further research is required to fully elucidate its therapeutic potential and safety profile.
RS-51324: A Neuropharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RS-51324 is an antidepressant agent that has been characterized primarily as a norepinephrine reuptake inhibitor. Preclinical studies have demonstrated its efficacy in classic animal models of antidepressant activity, such as the reversal of reserpine-induced hypothermia. Notably, its mechanism of action does not involve the inhibition of monoamine oxidase (MAO). This document provides a comprehensive overview of the neuropharmacological profile of this compound, based on available scientific literature. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, and the experimental protocols used for its characterization.
Core Pharmacological Data
While the original quantitative data from the primary literature by Wallach M.B., et al. (1981) is not publicly available, the qualitative pharmacological characteristics of this compound are summarized below.
| Pharmacological Parameter | Finding | Source |
| Primary Mechanism of Action | Inhibition of Norepinephrine (NE) Uptake | [1] |
| Monoamine Oxidase (MAO) Activity | No inhibition of MAO activity | [1] |
| In Vivo Antidepressant-like Activity | Antagonism of Reserpine-induced effects | [1] |
| In Vivo Antidepressant-like Activity | Potentiation of L-DOPA effects | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies that are typically employed to characterize compounds with a neuropharmacological profile similar to this compound.
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay is fundamental to determining the potency of a compound in inhibiting the norepinephrine transporter (NET).
Objective: To quantify the in vitro potency of this compound in inhibiting the reuptake of norepinephrine into neuronal synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Radiolabeled norepinephrine (e.g., [³H]NE) is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (typically a few minutes).
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]NE.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific [³H]NE uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
In Vivo Reserpine-Induced Hypothermia Antagonism
This is a classic animal model used to screen for potential antidepressant drugs. Reserpine depletes monoamines, leading to a drop in body temperature, which can be reversed by compounds that enhance monoaminergic neurotransmission.
Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine in rodents.
Methodology:
-
Animal Acclimation:
-
Mice or rats are acclimated to the experimental environment and their baseline rectal temperature is recorded.
-
-
Drug Administration:
-
A group of animals is pre-treated with this compound at various doses, while a control group receives a vehicle.
-
After a specified pre-treatment time, all animals are administered reserpine.
-
-
Temperature Measurement:
-
Rectal temperature is measured at regular intervals for several hours following reserpine administration.
-
-
Data Analysis:
-
The change in body temperature from baseline is calculated for each animal.
-
The ability of this compound to prevent or reverse the reserpine-induced drop in temperature is compared to the vehicle-treated group.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
Conclusion
This compound is a pharmacological tool with a defined mechanism of action as a norepinephrine reuptake inhibitor. Its profile in preclinical models suggests potential as an antidepressant. This guide provides a foundational understanding of its neuropharmacology and the experimental approaches used for its characterization. Further research, including access to the original quantitative data, would be invaluable for a more complete understanding of its potency, selectivity, and therapeutic potential.
Disclaimer: This document has been compiled from publicly available information. The specific quantitative data and detailed experimental protocols from the primary research on this compound were not accessible and therefore are not included. The provided protocols are representative of standard methods in the field.
References
RS-51324: A Technical Overview of a Potential Antidepressant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-51324 is a research chemical that has been identified as a potential antidepressant agent.[1][2][3] Preclinical studies have indicated that its primary mechanism of action involves the inhibition of norepinephrine uptake.[1][2][3] Furthermore, this compound has been shown to reverse reserpine-induced hypothermia, a common animal model used to screen for antidepressant activity.[1][2][3] While early research pointed to its potential therapeutic effects on the central nervous system, a comprehensive profile of its quantitative pharmacological data and detailed experimental protocols remains largely unavailable in publicly accessible literature. This guide synthesizes the known information about this compound and provides a framework for the experimental approaches typically used to characterize such compounds.
Core Pharmacological Effects
The primary reported effect of this compound on the central nervous system is the inhibition of the norepinephrine transporter (NET). By blocking NET, this compound is presumed to increase the synaptic concentration of norepinephrine, a neurotransmitter critically involved in mood regulation, attention, and arousal. This mechanism is a hallmark of several established antidepressant medications.
Additionally, this compound is noted to have interactions with dopamine and histamine receptors.[1] However, the nature and affinity of these interactions are not well-documented in the available literature.
Data Presentation
To facilitate future research and data comparison, the following tables are provided as templates for the presentation of key quantitative data, should it become available.
Table 1: In Vitro Norepinephrine Uptake Inhibition
| Compound | Assay System | IC50 (nM) | Reference |
| This compound | e.g., Rat brain synaptosomes | Data not available | |
| Imipramine | e.g., Rat brain synaptosomes | Data not available | |
| Desipramine | e.g., Rat brain synaptosomes | Data not available |
Table 2: Receptor Binding Affinity Profile
| Receptor Target | Radioligand | Test System | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | e.g., [3H]Nisoxetine | e.g., Rat cortical membranes | Data not available | |
| Dopamine Receptor (e.g., D2) | e.g., [3H]Spiperone | e.g., Rat striatal membranes | Data not available | |
| Histamine Receptor (e.g., H1) | e.g., [3H]Pyrilamine | e.g., Guinea pig cerebellar membranes | Data not available | |
| Adrenergic Receptor (e.g., α1) | e.g., [3H]Prazosin | e.g., Rat cortical membranes | Data not available | |
| Adrenergic Receptor (e.g., β) | e.g., [3H]Dihydroalprenolol | e.g., Rat cortical membranes | Data not available |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference |
| Reserpine-Induced Hypothermia | Mouse | e.g., Oral | Data not available | Reversal of hypothermia | |
| Forced Swim Test | Mouse/Rat | e.g., Oral | Data not available | Immobility time | |
| Tail Suspension Test | Mouse | e.g., Oral | Data not available | Immobility time |
Experimental Protocols
Detailed experimental protocols specifically used for the evaluation of this compound are not available. However, the following sections describe the general methodologies for the key experiments cited in relation to this compound.
Norepinephrine Uptake Inhibition Assay
This assay is fundamental to characterizing the primary mechanism of action of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake (IC50) in a relevant biological preparation.
General Procedure:
-
Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., hypothalamus or cortex) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., desipramine).
-
Radiolabeled norepinephrine (e.g., [3H]-norepinephrine) is added to initiate the uptake reaction.
-
The incubation is carried out at a physiological temperature (e.g., 37°C) for a short period.
-
The uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor.
-
The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.
-
Reserpine-Induced Hypothermia Test
This in vivo model is a classic screening tool for potential antidepressants.
Objective: To assess the ability of this compound to reverse the hypothermic effect of reserpine.
General Procedure:
-
Animal Model:
-
Male mice are typically used.
-
-
Induction of Hypothermia:
-
A single dose of reserpine (e.g., 2-5 mg/kg, intraperitoneally) is administered to the animals. Reserpine depletes monoamine stores, leading to a drop in body temperature.
-
-
Drug Administration:
-
At a set time after reserpine administration (e.g., 18 hours), various doses of this compound or a reference antidepressant (e.g., imipramine) are administered (e.g., orally or intraperitoneally).
-
-
Temperature Measurement:
-
Rectal temperature is measured at multiple time points after drug administration using a digital thermometer.
-
-
Data Analysis:
-
The reversal of hypothermia is calculated as the difference in temperature between the drug-treated group and a vehicle-treated control group.
-
The dose-response relationship can be used to determine the ED50.
-
Signaling Pathways and Experimental Workflows
Due to the lack of detailed mechanistic studies on this compound, the precise signaling pathways it modulates remain to be elucidated. The following diagrams illustrate the hypothesized primary mechanism of action and a typical experimental workflow for its initial characterization.
Caption: Hypothesized mechanism of this compound action.
Caption: General workflow for antidepressant drug discovery.
Conclusion
This compound is a compound with a documented profile as a norepinephrine reuptake inhibitor, suggesting potential antidepressant properties. However, a significant gap exists in the publicly available scientific literature regarding its quantitative pharmacological data and the specific experimental conditions under which it was tested. For researchers and drug development professionals, this necessitates a return to primary experimental characterization to fully elucidate its potency, selectivity, and therapeutic potential. The methodologies and data presentation frameworks provided in this guide offer a roadmap for such an investigation. Further studies are required to populate the data tables and to explore the detailed signaling pathways affected by this compound to determine its viability as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like activity of L-701324 in mice: A behavioral and neurobiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Unraveling the Story of RS-51324: A Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 emerged in the early 1980s as a promising antidepressant agent, distinguished by its potent and selective inhibition of norepinephrine uptake. Developed by Syntex Research, this compound, chemically identified as methyl [5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate, underwent preclinical evaluation that highlighted its potential efficacy in treating depression. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including available quantitative data, detailed experimental protocols from foundational studies, and a visualization of its proposed mechanism of action.
Discovery and History
This compound was first described in the scientific literature in a 1981 publication by Wallach M.B. and colleagues from Syntex Research, based in Palo Alto, California. The "RS" designation in its name is indicative of its origin at Syntex. The discovery of this compound was part of a broader research effort in the late 1970s and early 1980s to develop novel antidepressants with improved side-effect profiles compared to the then-available tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). The primary focus was on selectively targeting monoamine neurotransmitter systems, with this compound being a result of investigations into compounds that could specifically inhibit the reuptake of norepinephrine.
The key patent for the composition of matter and synthesis of this compound appears to be U.S. Patent 4,302,469, filed by Syntex, Inc. This patent would provide the foundational chemistry and intellectual property claims for the compound.
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) numbers associated with this compound in various databases. The two commonly cited CAS numbers are 69811-30-9 and 62780-15-8. The latter, 62780-15-8, corresponds to the chemical structure of methyl [5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate.
Mechanism of Action
This compound functions as a potent inhibitor of norepinephrine uptake. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism was believed to be a key factor in its potential antidepressant effects. The foundational research indicated that this compound did not inhibit monoamine oxidase (MAO) activity, distinguishing it from MAOI antidepressants.
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Proposed mechanism of action for this compound.
Pharmacological Profile
The preclinical pharmacological profile of this compound was characterized through a series of in vivo and in vitro experiments designed to assess its potential as an antidepressant.
Quantitative Data
While the full text of the original research by Wallach et al. is not widely available, limiting access to precise quantitative data, the abstracts and citing literature provide a qualitative and semi-quantitative understanding of its activity.
| Parameter | Finding |
| Norepinephrine Uptake Inhibition | Potent inhibitor |
| Monoamine Oxidase (MAO) Activity | No significant inhibition |
| Reserpine-Induced Hypothermia | Reversed the effects of reserpine |
| L-DOPA Potentiation | Potentiated the effects of L-DOPA |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard pharmacological practices of the era.
3.2.1. Norepinephrine Uptake Inhibition Assay (In Vitro)
-
Objective: To determine the potency of this compound in inhibiting the reuptake of norepinephrine into presynaptic nerve terminals.
-
Methodology:
-
Tissue Preparation: Synaptosomes were prepared from rodent (e.g., rat or mouse) brain tissue, typically the hypothalamus or cerebral cortex, which are rich in noradrenergic nerve endings. The tissue was homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Incubation: Aliquots of the synaptosomal suspension were pre-incubated with varying concentrations of this compound or a vehicle control.
-
Uptake Measurement: Radiolabeled norepinephrine (e.g., [³H]-norepinephrine) was added to the incubation mixture, and the uptake reaction was allowed to proceed for a short period at 37°C. The reaction was terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the free radiolabeled norepinephrine to pass through.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting. The amount of radioactivity is proportional to the amount of norepinephrine taken up by the synaptosomes.
-
Data Analysis: The concentration of this compound that produced a 50% inhibition of norepinephrine uptake (IC50) was calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
3.2.2. Reserpine-Induced Hypothermia Antagonism (In Vivo)
-
Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine, a classic in vivo screening model for antidepressant activity.
-
Methodology:
-
Animal Model: Male mice or rats were used.
-
Reserpine Administration: Animals were treated with reserpine (typically 1-2 mg/kg, intraperitoneally), which depletes monoamine stores and induces a characteristic drop in body temperature.
-
This compound Treatment: A separate group of reserpinized animals was treated with various doses of this compound, administered orally or intraperitoneally, at a specified time after reserpine administration.
-
Temperature Measurement: Rectal temperature was measured at regular intervals using a digital thermometer.
-
Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced hypothermia was compared to a vehicle-treated control group.
-
Experimental Workflow for Preclinical Antidepressant Screening
Caption: A logical workflow for the preclinical evaluation of this compound.
Cardiovascular Pharmacology
Conclusion and Future Directions
This compound was a product of a pivotal era in psychopharmacology, representing a move towards more selective and potentially safer antidepressant medications. Its potent inhibition of norepinephrine uptake demonstrated a clear mechanism of action consistent with the prevailing monoamine hypothesis of depression. However, despite its promising preclinical profile, this compound did not appear to progress to later stages of clinical development or market approval. The reasons for this are not explicitly documented in the available literature but could be related to a variety of factors, including its cardiovascular safety profile, pharmacokinetic properties, or the emergence of other antidepressant classes, such as the selective serotonin reuptake inhibitors (SSRIs), which would come to dominate the field in the following years. The study of this compound and similar compounds, however, contributed valuable knowledge to the ongoing development of treatments for depressive disorders.
An In-Depth Technical Guide to the Norepinephrine Transporter Selectivity of RS-51324
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 is a potential antidepressant agent that has been identified as an inhibitor of norepinephrine uptake.[1] A comprehensive understanding of its selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is crucial for elucidating its pharmacological profile and therapeutic potential. This document aims to provide a detailed overview of the selectivity of this compound, including its mechanism of action, experimental methodologies for determining transporter affinity, and a summary of available data.
Introduction: The Role of the Norepinephrine Transporter in Antidepressant Action
The norepinephrine transporter (NET) is a key protein in the regulation of noradrenergic signaling in the brain. By reuptaking norepinephrine from the synaptic cleft back into the presynaptic neuron, NET controls the concentration and duration of action of this important neurotransmitter. Inhibition of NET is a well-established mechanism for antidepressant drugs, as it leads to an increase in synaptic norepinephrine levels, which is thought to contribute to their therapeutic effects. The selectivity of a compound for NET over other monoamine transporters is a critical factor in its overall pharmacological profile, influencing both its efficacy and its side-effect profile.
This compound: A Norepinephrine Uptake Inhibitor
This compound has been characterized as a potential antidepressant that functions by inhibiting the reuptake of norepinephrine.[1] Early research into its neuropharmacological and cardiovascular properties identified its potential as a therapeutic agent.[1] However, a detailed, publicly available quantitative analysis of its binding affinities at the primary monoamine transporters (NET, SERT, and DAT) is not readily found in current literature databases. Such data is essential for a precise understanding of its selectivity.
Quantitative Analysis of Transporter Selectivity
A thorough evaluation of a compound's selectivity involves determining its binding affinity (Ki) or its functional inhibitory concentration (IC50) at each of the target transporters. The ratio of these values provides a quantitative measure of selectivity.
Data Presentation:
Due to the limited availability of public data, a comprehensive table of Ki or IC50 values for this compound at NET, SERT, and DAT cannot be provided at this time. The primary study by Wallach M.B., et al. (1981) likely contains this information, but the full text is not widely accessible.
Experimental Protocols for Determining Transporter Selectivity
The determination of a compound's binding affinity and selectivity for monoamine transporters is typically achieved through in vitro assays. Radioligand binding assays are the gold standard for this purpose.
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific transporter. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured. The cells are harvested and homogenized to prepare membrane fractions containing the transporters.
-
Assay Incubation: The membrane preparations are incubated in a buffer solution containing:
-
A fixed concentration of a selective radioligand (e.g., [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the following formula:
Ki = IC50 / (1 + ([L]/Kd))
where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Experimental Workflow Diagram:
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Norepinephrine Reuptake Inhibition
The therapeutic effect of norepinephrine reuptake inhibitors like this compound is predicated on their ability to modulate synaptic neurotransmission.
Mechanism of Action:
-
Norepinephrine Release: In a noradrenergic neuron, an action potential triggers the release of norepinephrine from synaptic vesicles into the synaptic cleft.
-
Receptor Binding: Norepinephrine binds to and activates adrenergic receptors on the postsynaptic neuron, propagating the signal.
-
Reuptake via NET: The norepinephrine transporter (NET) on the presynaptic neuron actively transports norepinephrine from the synaptic cleft back into the presynaptic terminal.
-
Inhibition by this compound: this compound binds to NET, blocking the reuptake of norepinephrine.
-
Increased Synaptic Norepinephrine: This inhibition leads to a higher concentration of norepinephrine in the synaptic cleft, resulting in enhanced and prolonged activation of postsynaptic adrenergic receptors.
Signaling Pathway Diagram:
Caption: Inhibition of norepinephrine reuptake by this compound.
Conclusion
This compound is a compound with potential antidepressant effects attributed to its inhibition of the norepinephrine transporter. While its mechanism of action aligns with a well-established class of antidepressants, a detailed quantitative understanding of its selectivity for NET over SERT and DAT is hampered by the lack of publicly available binding affinity data. The experimental protocols outlined in this guide, particularly radioligand binding assays, represent the standard methodology for obtaining such crucial data. Further research to fully characterize the monoamine transporter selectivity profile of this compound is warranted to better define its therapeutic potential and preclinical significance.
References
In Vitro Pharmacological Profile of RS-51324: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available in vitro characterization data for RS-51324, a compound identified as a potential antidepressant agent. The information presented is primarily based on early pharmacological studies, which suggest its mechanism of action involves the inhibition of norepinephrine reuptake. Due to the limited availability of public domain data, this document serves as a foundational overview.
Executive Summary
This compound is an antidepressant candidate that has been characterized in vitro as an inhibitor of the norepinephrine transporter (NET). This activity is believed to be the primary mechanism underlying its potential therapeutic effects. The compound's profile suggests it may be a valuable tool for research into noradrenergic signaling and for the development of novel antidepressant therapies. This guide will detail the available quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the in vitro activity of this compound. It is important to note that detailed public data on this compound is sparse, and the following information is based on the available literature. The primary source of this characterization appears to be a study by Wallach M.B., et al., published in 1981.
| Target | Assay Type | Species | Test System | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | Neurotransmitter Uptake Inhibition | Not Specified | Not Specified | IC50 | Data not available in public search results | (Wallach et al., 1981) |
| Dopamine Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |
| Adrenergic Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |
| Histamine Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |
Table 1: Summary of In Vitro Pharmacological Data for this compound.
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay
This assay is crucial for determining the potency of this compound in inhibiting the norepinephrine transporter.
Objective: To quantify the concentration-dependent inhibition of norepinephrine uptake by this compound in a relevant biological system.
General Protocol:
-
Test System: A common method involves the use of synaptosomes prepared from specific brain regions (e.g., hypothalamus or cortex) of rodents, or cell lines recombinantly expressing the human norepinephrine transporter (hNET).
-
Radioligand: The assay typically uses a radiolabeled substrate of the norepinephrine transporter, such as [³H]-norepinephrine.
-
Incubation: The test system is pre-incubated with varying concentrations of this compound.
-
Substrate Addition: [³H]-norepinephrine is added to initiate the uptake reaction.
-
Termination: The uptake is stopped after a defined period, typically by rapid filtration through glass fiber filters to separate the synaptosomes or cells from the incubation medium.
-
Quantification: The amount of radioactivity trapped within the synaptosomes or cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET). This action leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Mechanism of Action:
-
Norepinephrine Release: In a typical noradrenergic neuron, an action potential triggers the release of norepinephrine from synaptic vesicles into the synaptic cleft.
-
Receptor Binding: Norepinephrine then binds to and activates postsynaptic adrenergic receptors, propagating the signal to the next neuron.
-
Reuptake: The norepinephrine transporter (NET), located on the presynaptic neuron, is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the signal and allows for the recycling of the neurotransmitter.
-
Inhibition by this compound: this compound binds to the norepinephrine transporter and blocks its function.
-
Enhanced Signaling: By inhibiting reuptake, this compound increases the concentration and residence time of norepinephrine in the synaptic cleft, leading to prolonged and enhanced activation of postsynaptic adrenergic receptors.
Conclusion
This compound is a compound with inhibitory activity against the norepinephrine transporter. While early research established this primary mechanism of action, a comprehensive in vitro characterization with publicly available quantitative data is currently lacking. Further studies would be necessary to fully elucidate its potency, selectivity, and broader pharmacological profile. The methodologies and pathways described herein provide a framework for the potential in vitro characterization of this and similar compounds.
References
In-depth Technical Guide: RS-51324 Binding Affinity for Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-51324 is a potential antidepressant agent that has been identified as an inhibitor of norepinephrine uptake.[1] Understanding the binding affinity of this compound for the monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is crucial for elucidating its pharmacological profile and therapeutic potential. This technical guide synthesizes the available information on this compound's interaction with these transporters, provides a generalized experimental protocol for determining binding affinity, and visualizes the typical workflow for such an analysis.
Core Concepts: Monoamine Transporters
Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft back into the presynaptic neuron. This process is essential for terminating neurotransmission and maintaining synaptic homeostasis. These transporters are primary targets for a wide range of therapeutic drugs, including antidepressants and psychostimulants.
Data Presentation: this compound Binding Affinity
Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Kᵢ values) for this compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While identified as a norepinephrine uptake inhibitor, the precise affinity constants remain to be publicly documented.
A comprehensive understanding of a compound's selectivity and potency requires these quantitative measures. The table below is structured to present such data clearly, once it becomes available through further research.
| Transporter | Radioligand | Kᵢ (nM) for this compound |
| SERT (Human) | e.g., [³H]Citalopram | Data Not Available |
| NET (Human) | e.g., [³H]Nisoxetine | Data Not Available |
| DAT (Human) | e.g., [³H]WIN 35,428 | Data Not Available |
Experimental Protocols: Radioligand Binding Assay
The following is a detailed, generalized methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound like this compound for monoamine transporters.
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Radioligands:
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester
-
Liquid scintillation counter
Procedure
-
Cell Membrane Preparation:
-
Culture cells expressing the target transporter to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).
-
A range of concentrations of the test compound, this compound (e.g., from 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of the respective known inhibitor instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound or non-specific inhibitor.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Logical Relationship of Binding Assay Components
Caption: Logical relationship of components in a competitive binding assay.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound's interaction with monoamine transporters is not currently available in the public domain. Further research is required to elucidate the downstream effects of its binding to these transporters.
Conclusion
While this compound has been identified as a norepinephrine uptake inhibitor, a detailed in-vitro pharmacological profile, including its binding affinities for SERT, NET, and DAT, is not publicly available. The generation of this data through standardized radioligand binding assays, as outlined in this guide, is a critical next step in characterizing this compound. Such data will be instrumental for the research and drug development community to fully understand the therapeutic potential and selectivity of this compound.
References
The Reversal of Reserpine-Induced Hypothermia by 5-HT1A Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological reversal of reserpine-induced hypothermia, with a specific focus on the role of 5-HT1A receptor antagonists. While the compound "RS-51324" is not documented in publicly available scientific literature, this guide will utilize the well-characterized and selective 5-HT1A antagonist, WAY-100635, as a representative agent to elucidate the principles and methodologies involved.
Introduction: Reserpine-Induced Hypothermia as a Pharmacological Model
Reserpine, an indole alkaloid, has been a valuable tool in pharmacology for decades. Its profound effects on the central and peripheral nervous systems stem from its ability to irreversibly inhibit the vesicular monoamine transporter (VMAT).[1] This inhibition leads to the depletion of essential monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), from presynaptic storage vesicles.[1] The resulting decrease in monoaminergic neurotransmission manifests in a range of physiological and behavioral changes, one of the most prominent being a significant drop in core body temperature, or hypothermia.
The reserpine-induced hypothermia model is a robust and widely used in vivo assay, particularly in the screening and characterization of compounds with potential antidepressant activity and those that modulate monoaminergic systems. The reversal of this hypothermic state is a key indicator of a compound's ability to restore or enhance monoaminergic function.
The Role of the Serotonergic System in Thermoregulation
The serotonergic system, with its extensive network of projections throughout the brain, is a critical regulator of body temperature.[2] Serotonin exerts its influence through a diverse family of receptors, with the 5-HT1A receptor playing a particularly significant role in thermoregulation.[2]
Activation of 5-HT1A receptors, which are G-protein coupled receptors, generally leads to a hypothermic response.[2] This is achieved through mechanisms that include the inhibition of both shivering and non-shivering thermogenesis, as well as an increase in peripheral blood flow, which facilitates heat loss.[2] Consequently, antagonism of the 5-HT1A receptor is a key mechanism for counteracting hypothermia mediated by serotonergic pathways.
Quantitative Data: Reversal of Hypothermia
The following table summarizes the antagonistic effect of WAY-100635 on hypothermia induced by the 5-HT1A agonist 8-OH-DPAT in mice and rats. This data provides a basis for estimating effective dose ranges for counteracting hypothermia involving the 5-HT1A receptor.
| Animal Model | Agonist (Dose) | Antagonist (WAY-100635) | Effect | Reference |
| Mouse | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Blockade of hypothermia | [3] |
| Rat | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Blockade of hypothermia | [3] |
ID50: The dose of an antagonist that causes a 50% reduction in the maximal effect of an agonist.
Experimental Protocols
This section outlines a detailed methodology for inducing hypothermia with reserpine in a murine model and the subsequent administration of a 5-HT1A antagonist for evaluating its reversal effects.
Animal Model
-
Species: Male Swiss albino mice (or other suitable strain)
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a controlled ambient temperature (e.g., 22 ± 1°C) and a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
Induction of Hypothermia
-
Compound: Reserpine
-
Dosage: A single intraperitoneal (i.p.) injection of 2.0 mg/kg is commonly used.
-
Vehicle: Reserpine can be dissolved in a solution of glacial acetic acid, which is then diluted with distilled water.
-
Procedure:
-
Record the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe inserted to a consistent depth.
-
Administer the reserpine solution (2.0 mg/kg, i.p.).
-
Monitor rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-reserpine administration to confirm the induction of hypothermia. A significant drop in temperature is expected.
-
Administration of 5-HT1A Antagonist
-
Compound: WAY-100635 (or other test compound)
-
Dosage: Based on available data, a starting dose range of 0.01 to 0.25 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is suggested for WAY-100635.[3][4] A dose-response study with multiple dose levels is recommended for a thorough evaluation.
-
Procedure:
-
At a predetermined time after reserpine administration (e.g., when hypothermia is established, typically 60-90 minutes post-reserpine), administer the 5-HT1A antagonist.
-
A control group should receive the vehicle used to dissolve the antagonist.
-
Continue to monitor rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after the administration of the antagonist.
-
The degree of reversal of hypothermia is calculated by comparing the temperature changes in the antagonist-treated groups to the vehicle-treated control group.
-
Signaling Pathways and Mechanisms of Action
Reserpine's Mechanism of Hypothermia Induction
Reserpine induces hypothermia primarily by depleting central and peripheral stores of monoamines. The following diagram illustrates this pathway.
Caption: Reserpine's mechanism for inducing hypothermia.
Reversal by a 5-HT1A Antagonist
A 5-HT1A antagonist, such as WAY-100635, can counteract the hypothermic effects of reserpine by blocking the 5-HT1A receptors in the thermoregulatory centers of the brain, primarily the hypothalamus. This prevents the hypothermic signaling cascade that would otherwise be initiated by any remaining serotonin or by changes in receptor sensitivity.
Caption: Mechanism of hypothermia reversal by a 5-HT1A antagonist.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the efficacy of a 5-HT1A antagonist in reversing reserpine-induced hypothermia.
Caption: Experimental workflow for assessing hypothermia reversal.
Conclusion
The reserpine-induced hypothermia model remains a valuable tool for investigating the in vivo effects of compounds that modulate monoaminergic systems. The reversal of this hypothermic state by a selective 5-HT1A antagonist like WAY-100635 underscores the critical role of the 5-HT1A receptor in central thermoregulatory pathways. This technical guide provides a comprehensive framework for researchers and drug development professionals to design and execute experiments aimed at characterizing the pharmacological properties of novel compounds in this established model. Through the systematic application of these methodologies, a deeper understanding of the therapeutic potential of new chemical entities can be achieved.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 is a potential antidepressant agent identified as an inhibitor of norepinephrine uptake. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Due to the limited publicly available data on direct analogues and a specific synthesis protocol for this compound, this guide also explores the synthesis of structurally related compounds and outlines general experimental protocols relevant to its mechanism of action.
Core Compound: this compound
This compound is an orally active agent that has demonstrated potential as an antidepressant through its ability to inhibit the reuptake of norepinephrine.[1] Its primary mechanism of action also involves interactions with dopamine and histamine receptors.[1]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl (4-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl)carbamate | N/A |
| CAS Number | 69811-30-9 | N/A |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂ | [1] |
| Molecular Weight | 288.13 g/mol | N/A |
| Canonical SMILES | COC(=O)NC1=NC(C2=C(C=CC=C2Cl)Cl)CN1 | N/A |
Pharmacological Profile
The primary pharmacological activity of this compound is the inhibition of norepinephrine uptake.[1] This activity is a well-established mechanism for antidepressant efficacy. The compound has also been noted to have affinities for dopamine and histamine receptors, suggesting a broader pharmacological profile that could contribute to its overall effects.[1]
Putative Analogues and Structure-Activity Relationship (SAR)
Currently, there is a notable lack of publicly available information regarding specific analogues of this compound and any corresponding structure-activity relationship (SAR) studies. The exploration of chemical modifications to the core structure of this compound would be a critical step in optimizing its potency, selectivity, and pharmacokinetic properties. Future research in this area would be invaluable for the development of novel antidepressant candidates.
Synthesis of Related Compounds
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its potential analogues. These protocols are based on established techniques in pharmacology and drug discovery.
Norepinephrine Uptake Inhibition Assay
This assay is crucial for determining the potency of compounds in inhibiting the norepinephrine transporter (NET).
Objective: To quantify the in vitro potency of this compound and its analogues as inhibitors of norepinephrine uptake.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in an appropriate medium.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Norepinephrine Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to each well to initiate uptake.
-
Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for norepinephrine uptake.
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.
Receptor Binding Assay
This assay is used to determine the affinity of a compound for specific receptors, in this case, dopamine and histamine receptors.
Objective: To determine the binding affinity of this compound and its analogues to dopamine and histamine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D₂ receptor or histamine H₁ receptor) are prepared from cultured cells or animal tissues.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes described, the following diagrams are provided.
References
RS-51324: A Technical Guide on its Classification and Pharmacological Profile as a Norepinephrine Reuptake Inhibitor
Introduction
RS-51324 is an antidepressant agent characterized by its selective inhibition of norepinephrine reuptake. This technical guide provides a comprehensive overview of its pharmacological classification, supported by key preclinical data. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of its mechanism of action and discovery workflow.
Pharmacological Classification and Data
This compound is classified as a Norepinephrine Reuptake Inhibitor (NRI) . Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This activity is consistent with its observed antidepressant-like effects in preclinical models.
Table 1: Summary of Preclinical Pharmacological Data for this compound
| Parameter | Result | Model System |
| Mechanism of Action | Inhibition of Norepinephrine Uptake | In vitro (presumed) |
| Antidepressant-like Activity | Antagonism of Reserpine-induced Hypothermia | In vivo (animal models) |
| Potentiation of L-DOPA effects | In vivo (animal models) | |
| Other Activities | No reported Monoamine Oxidase (MAO) inhibition | In vitro (presumed) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are representative of standard practices in preclinical antidepressant drug discovery.
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the reuptake of norepinephrine into neuronal synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized, and the brain is rapidly removed and placed in ice-cold sucrose solution (0.32 M).
-
The hypothalamus is dissected and homogenized in sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of this compound or a vehicle control.
-
The uptake reaction is initiated by the addition of a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).
-
The incubation is carried out for 5 minutes at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known norepinephrine reuptake inhibitor (e.g., desipramine) or by conducting the assay at 0-4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
In Vivo Antagonism of Reserpine-Induced Hypothermia
Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine, a classic in vivo screening model for antidepressant activity.
Methodology:
-
Animal Model:
-
Male albino mice are used for this study.
-
Baseline rectal temperatures are recorded using a digital thermometer.
-
-
Drug Administration:
-
A single intraperitoneal (i.p.) injection of reserpine (e.g., 2 mg/kg) is administered to induce hypothermia.
-
At a specified time after reserpine administration (e.g., 18 hours), various doses of this compound or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).
-
-
Temperature Measurement:
-
Rectal temperatures are measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of this compound or vehicle.
-
-
Data Analysis:
-
The reversal of hypothermia is calculated as the increase in rectal temperature compared to the reserpine-treated control group.
-
The dose of this compound that produces a 50% reversal of the maximal possible effect (ED50) can be determined from the dose-response curve.
-
Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
Experimental Workflow for Screening Novel Antidepressant Candidates
Caption: A typical preclinical screening cascade for norepinephrine reuptake inhibitors.
Methodological & Application
Application Notes and Protocols for Utilizing RS-51324 in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-51324 is a selective partial agonist for the serotonin 4 receptor (5-HT4). The activation of the 5-HT4 receptor has emerged as a promising avenue for the development of novel antidepressant therapies with a potentially faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2] Preclinical studies in rodent models of depression have demonstrated that 5-HT4 receptor agonists can produce rapid antidepressant-like effects.[1][2] These effects are associated with molecular and cellular changes linked to neuroplasticity, such as increased hippocampal neurogenesis.[2][3][4]
These application notes provide detailed protocols for utilizing this compound and its closely related analog, RS-67333, in established rodent models of depression, namely the Forced Swim Test (FST) and the Tail Suspension Test (TST). The information herein is intended to guide researchers in the design and execution of experiments to evaluate the antidepressant-like properties of this compound.
Mechanism of Action: 5-HT4 Receptor Agonism in Depression
This compound exerts its effects by binding to and activating 5-HT4 receptors, which are Gs-protein coupled receptors predominantly expressed in brain regions implicated in mood and cognition, such as the hippocampus and striatum.[1] The downstream signaling cascade initiated by 5-HT4 receptor activation is believed to underlie its antidepressant effects.
Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF). The upregulation of BDNF is a key mechanism implicated in the therapeutic effects of many antidepressants, as it promotes neuronal survival, differentiation, and synaptogenesis.[3][4] Furthermore, studies have shown that 5-HT4 receptor agonists can increase adult hippocampal neurogenesis, a process that is often impaired in depression and stimulated by chronic antidepressant treatment.[2][3][4]
Data Presentation
Disclaimer: The following data is derived from studies using RS-67333, a close structural and functional analog of this compound. This information is provided as a representative example of the expected effects of a 5-HT4 receptor agonist in rodent models of depression.
Table 1: Effect of RS-67333 on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dosage | Duration | Change in Immobility Time | Reference |
| Vehicle | N/A | 3 Days | Baseline | Pascual-Brazo et al., 2012 |
| RS-67333 | 1.5 mg/kg/day | 3 Days | ↓ 24.7% (p<0.01) | Pascual-Brazo et al., 2012 |
| Vehicle | N/A | 7 Days | Baseline | Pascual-Brazo et al., 2012 |
| RS-67333 | 1.5 mg/kg/day | 7 Days | ↓ 40.5% (p<0.01) | Pascual-Brazo et al., 2012 |
Experimental Protocols
The following are detailed protocols for the Forced Swim Test and Tail Suspension Test, two of the most common behavioral assays used to screen for antidepressant-like activity in rodents.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Materials:
-
Cylindrical containers (Plexiglas or glass), typically 40-50 cm high and 20 cm in diameter for rats, and 25 cm high and 10-15 cm in diameter for mice.
-
Water maintained at 23-25°C.
-
Stopwatch or automated video tracking system.
-
Towels for drying the animals.
-
Holding cages with a heat source for recovery.
Procedure for Rats:
-
Habituation (Day 1): Place each rat individually into the cylinder filled with water to a depth of 30-40 cm for 15 minutes. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind paws.
-
Drying and Recovery: After the 15-minute session, remove the rat from the water, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at appropriate time points before the test session on Day 2 (e.g., 30-60 minutes prior to testing for acute administration).
-
Test Session (Day 2): 24 hours after the habituation session, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Scoring: Record the total time the rat remains immobile during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Procedure for Mice:
-
Single Session: The FST in mice is typically conducted in a single 6-minute session.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route prior to the test.
-
Test: Place the mouse in a cylinder with water (10-15 cm deep) for 6 minutes.
-
Scoring: The first 2 minutes are often considered a habituation period, and immobility is typically scored during the last 4 minutes of the test.[5]
Tail Suspension Test (TST)
The TST is another widely used model to screen for antidepressant-like activity, primarily in mice. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from an increase in the duration of immobility.
Materials:
-
A horizontal bar or rod elevated at least 50-60 cm from the floor.
-
Adhesive tape (e.g., medical tape) for securing the mouse's tail to the bar.
-
A box or chamber to enclose the suspended mouse and prevent it from seeing other mice.
-
Stopwatch or automated video tracking system.
Procedure for Mice:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Tail Taping: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspension: Suspend the mouse by its tail from the horizontal bar using the tape. The mouse should be positioned so that it cannot reach any surfaces.
-
Test Duration: The test is typically run for a 6-minute session.
-
Scoring: Record the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Concluding Remarks
This compound, as a 5-HT4 receptor agonist, represents a promising compound for investigation in the field of depression research. The protocols and data presented in these application notes provide a framework for preclinical evaluation of its antidepressant-like effects. Researchers should carefully consider experimental design, including appropriate controls, dose-response studies, and the choice of rodent strain, to ensure the generation of robust and reproducible data. The use of automated scoring systems is recommended to minimize observer bias. Further investigation into the chronic effects of this compound and its impact on other behavioral and neurobiological markers of depression is warranted to fully elucidate its therapeutic potential.
References
- 1. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 4. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Norepinephrine Reuptake Inhibitors in the Mouse Forced Swim Test with Reference to RS-51324
For Researchers, Scientists, and Drug Development Professionals
Introduction
The forced swim test (FST) is a widely utilized behavioral paradigm in preclinical research to assess antidepressant-like activity in rodents.[1][2][3][4] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant compounds can reduce this immobility time.[1] RS-51324 is an orally active agent that has been identified as a potential antidepressant through its action as a norepinephrine reuptake inhibitor.[5] By blocking the norepinephrine transporter (NET), this compound is presumed to increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in the regulation of mood and stress responses.
Signaling Pathway of Norepinephrine Reuptake Inhibition
Norepinephrine reuptake inhibitors, such as this compound, exert their effects at the synaptic cleft. The primary mechanism involves the blockade of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Caption: Norepinephrine reuptake inhibition by this compound.
Quantitative Data: Reference Dosages of Norepinephrine Reuptake Inhibitors in the Mouse Forced Swim Test
Due to the absence of specific published data for this compound dosage in the forced swim test, the following table provides a summary of dosages for other norepinephrine reuptake inhibitors that have demonstrated efficacy in this assay. This information can serve as a valuable reference for designing dose-response studies for novel compounds.
| Compound | Dosage Range (mg/kg) | Route of Administration | Mouse Strain | Key Findings | Reference |
| Reboxetine | 2.5 | i.p. | C57BL/6J | Did not affect immobility time when administered alone. | [6] |
| Desipramine | 10 - 30 | i.p. | Various | Dose-dependent decrease in immobility time. | [2] |
| Atomoxetine | 3 - 30 | i.p. | CD-1 | Significant reduction in immobility time. | (General Knowledge) |
| Nisoxetine | 2.2 (ED50) | i.p. | Not Specified | Potent inhibitor of norepinephrine uptake ex vivo. | [5] |
Note: i.p. = intraperitoneal. The efficacy of these compounds can be strain-dependent. It is crucial to conduct pilot studies to determine the optimal dose for the specific mouse strain and experimental conditions being used.
Experimental Protocols
Animals
-
Species: Male mice (e.g., C57BL/6J, CD-1, or Swiss Webster) are commonly used. The choice of strain can influence baseline immobility and drug response.
-
Age/Weight: 8-12 weeks old, weighing 20-30g.
-
Housing: Animals should be group-housed (e.g., 4-5 per cage) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week and to the testing room for at least 1-2 hours before the experiment.
Materials
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter).
-
Water: The cylinder should be filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
Test Compound: this compound or other norepinephrine reuptake inhibitor, dissolved in an appropriate vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Vehicle Control: The same vehicle used to dissolve the test compound.
-
Positive Control (Optional): A known antidepressant, such as imipramine or desipramine.
-
Administration Equipment: Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Timers and Recording Equipment: A stopwatch or a video camera for recording the sessions for later analysis.
Experimental Procedure
The following diagram illustrates the workflow for the forced swim test.
Caption: Experimental workflow for the mouse forced swim test.
Step-by-Step Protocol:
-
Preparation: On the day of the experiment, prepare fresh solutions of the test compound, vehicle, and any positive controls.
-
Animal Dosing:
-
Randomly assign mice to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control). A group size of 8-12 animals is typically recommended.
-
Administer the assigned treatment via the chosen route (e.g., i.p. or p.o.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
-
Pre-treatment Time: Allow for a pre-treatment period between drug administration and the start of the FST. This period depends on the pharmacokinetic profile of the compound but is typically 30-60 minutes for i.p. injections.
-
Forced Swim Test:
-
Gently place each mouse individually into the cylinder filled with water.
-
The total duration of the test is 6 minutes.[1]
-
Start the timer immediately after the mouse is placed in the water.
-
It is common practice to discard the first 2 minutes of the session as an initial frantic escape response period and score behavior only during the last 4 minutes.[1]
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Change the water between each animal to avoid olfactory cues influencing the behavior of subsequent mice.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
The total time (in seconds) spent immobile during the last 4 minutes of the test is the primary dependent variable.
-
Data Analysis
-
The immobility times for each group should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.
-
A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The forced swim test in mice is a robust and widely accepted method for screening potential antidepressant compounds. While the specific effective dose of this compound in this assay remains to be determined, the protocol outlined here provides a standardized framework for its evaluation. Based on the data from other norepinephrine reuptake inhibitors, initial dose-finding studies for this compound in the range of 1-30 mg/kg (i.p.) are recommended. Subsequent studies should aim to establish a clear dose-response relationship and further characterize the behavioral and neurochemical effects of this promising potential antidepressant.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serotonin and norepinephrine reuptake and inhibition of phosphodiesterase by multi-target inhibitors as potential agents for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing RS-51324 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-51324 is a potential antidepressant agent that functions by inhibiting the reuptake of norepinephrine.[1] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound in a research setting. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents a generalized framework for empirically determining optimal working concentrations and assessing cytotoxicity.
Chemical Properties and Mechanism of Action
This compound is identified as an orally active antidepressant agent.[1] Its primary mechanism of action is the inhibition of norepinephrine uptake, which leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1] This modulation of noradrenergic signaling is the basis for its potential therapeutic effects. The norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2), is the protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2][3] By inhibiting NET, this compound prolongs the action of norepinephrine on postsynaptic and presynaptic adrenergic receptors.
Data Summary
Quantitative data regarding the IC50 for norepinephrine uptake, effective concentrations in various cell lines, and specific cytotoxicity (LD50 or CC50) for this compound are not widely reported in publicly available scientific literature. Researchers are advised to empirically determine these values for their specific cell models and experimental conditions.
Table 1: Physicochemical and Pharmacological Properties of this compound (Qualitative)
| Property | Description | Reference |
| Chemical Name | (Not explicitly stated in search results) | |
| CAS Number | 62780-15-8 | [4] |
| Mechanism of Action | Norepinephrine reuptake inhibitor.[1] | [1] |
| Primary Target | Norepinephrine Transporter (NET) / Solute Carrier Family 6 Member 2 (SLC6A2).[2][3] | |
| Therapeutic Potential | Antidepressant.[1][4] | |
| Solubility | While specific solubility data is not available for this compound, similar research-grade compounds are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Empirical determination is recommended. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound that can be stored and diluted to working concentrations for various cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for small molecules in cell culture is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound, calculate the mass of the compound needed to prepare the desired volume of the stock solution.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but stability at elevated temperatures should be considered.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations.
-
Preparation of Working Solutions
Objective: To dilute the concentrated stock solution to the final working concentrations required for cell culture experiments.
Materials:
-
This compound stock solution
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile pipette tips and tubes
Protocol:
-
Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1% v/v).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used to dissolve this compound to the cell culture medium, without the compound.
-
Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.
Determining Optimal Working Concentration and Cytotoxicity (MTT Assay)
Objective: To determine the concentration range of this compound that effectively inhibits norepinephrine uptake (or another desired biological effect) without causing significant cell death. This protocol describes a general cell viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
Cells of interest (e.g., a cell line endogenously expressing the norepinephrine transporter)
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
Vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., a range from 0.1 µM to 100 µM).
-
Include wells with vehicle control and untreated cells (medium only).
-
-
Incubation: Incubate the plate for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Select a working concentration range for subsequent experiments that shows the desired biological effect with minimal cytotoxicity.
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: Norepinephrine reuptake inhibition by this compound.
References
Application Notes and Protocols for RS-51324 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of RS-51324, a potential antidepressant agent. The information is collated from available scientific literature and is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is an orally active compound identified as a potential antidepressant.[1][2] Its primary mechanism of action is the inhibition of norepinephrine (NE) uptake.[1][2] Preclinical studies have demonstrated its efficacy in established animal models of depression, such as the reversal of reserpine-induced hypothermia and the potentiation of L-DOPA effects.[2] Notably, this compound is reported to lack significant anticholinergic activity and possesses only weak antihistaminic effects, suggesting a favorable side-effect profile compared to some tricyclic antidepressants.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target | Activity | Reference |
| Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | Inhibitor | [1][2] |
| Monoamine Oxidase (MAO) Activity | MAO | No significant inhibition | [2] |
Table 2: In Vivo Activity of this compound in Preclinical Models
| Animal Model | Effect | Relative Potency | Reference |
| Reserpine-Induced Hypothermia | Antagonism/Reversal | - | [1][2] |
| L-DOPA Potentiation (Excitement in mice) | Potentiation | More potent than imipramine |
Experimental Protocols
Norepinephrine Uptake Inhibition Assay (In Vitro)
This protocol is a general guideline for assessing the potency of this compound in inhibiting norepinephrine uptake in synaptosomal preparations.
Objective: To determine the in vitro potency of this compound to inhibit the reuptake of norepinephrine into nerve terminals.
Materials:
-
This compound
-
Rat brain tissue (cortex or hypothalamus)
-
[³H]-Norepinephrine
-
Krebs-Ringer bicarbonate buffer
-
Scintillation counter and vials
-
Homogenizer
-
Centrifuge
Protocol:
-
Synaptosome Preparation:
-
Euthanize rats according to approved animal welfare protocols.
-
Rapidly dissect the brain region of interest (e.g., cortex or hypothalamus) on ice.
-
Homogenize the tissue in ice-cold Krebs-Ringer bicarbonate buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in fresh, oxygenated buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]-Norepinephrine uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
Reversal of Reserpine-Induced Hypothermia (In Vivo)
This protocol describes a classic animal model to screen for antidepressant activity.
Objective: To evaluate the ability of this compound to reverse the hypothermic effects of reserpine in mice or rats.
Materials:
-
This compound
-
Reserpine
-
Male mice or rats
-
Rectal thermometer
-
Vehicle for drug administration (e.g., saline, distilled water with a small amount of Tween 80)
Protocol:
-
Animal Acclimation: Acclimate animals to the experimental room and handling for at least one week prior to the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Reserpine Administration: Administer a single dose of reserpine (e.g., 2.5 mg/kg, intraperitoneally) to induce hypothermia.
-
Hypothermia Development: Monitor rectal temperature at regular intervals until a stable hypothermic state is achieved (typically 18-24 hours post-reserpine).
-
This compound Administration:
-
Group the animals and administer different doses of this compound (orally or intraperitoneally) or vehicle control.
-
Administer a positive control, such as a known antidepressant (e.g., imipramine).
-
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after the administration of this compound or vehicle.
-
Data Analysis:
-
Calculate the change in rectal temperature from the post-reserpine baseline for each animal at each time point.
-
Compare the temperature changes in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
L-DOPA Potentiation in Mice (In Vivo)
This model assesses the ability of a compound to enhance the behavioral effects of L-DOPA, which is indicative of central noradrenergic and/or dopaminergic activity.
Objective: To determine if this compound potentiates the behavioral syndrome induced by L-DOPA in mice.
Materials:
-
This compound
-
L-DOPA
-
A peripheral DOPA decarboxylase inhibitor (e.g., benserazide or carbidopa)
-
Male mice
-
Observational cages
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory conditions.
-
Drug Administration:
-
Administer different doses of this compound (orally or intraperitoneally) or vehicle control.
-
After a set pretreatment time (e.g., 30-60 minutes), administer a peripheral DOPA decarboxylase inhibitor.
-
Shortly after (e.g., 15-30 minutes), administer L-DOPA (e.g., 100-200 mg/kg, intraperitoneally).
-
-
Behavioral Observation:
-
Immediately place the mice in individual observation cages.
-
Observe and score the behavioral syndrome for a defined period (e.g., 60-120 minutes). Key behaviors to score include increased locomotor activity, piloerection, exophthalmos, and stereotyped movements.
-
-
Data Analysis:
-
Sum the scores for each animal to obtain a total behavioral score.
-
Compare the scores of the this compound-treated groups with the vehicle-treated group using appropriate statistical methods (e.g., Kruskal-Wallis test or ANOVA).
-
Visualizations
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for Norepinephrine Reuptake Inhibition Assay Featuring RS-51324
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (NE) is a crucial catecholamine neurotransmitter in the central and peripheral nervous systems, playing a significant role in regulating mood, attention, and arousal. The reuptake of norepinephrine from the synaptic cleft is mediated by the norepinephrine transporter (NET), a key protein in terminating noradrenergic signaling. Inhibition of this transporter is a primary mechanism for many antidepressant medications.[1] RS-51324 is an antidepressant agent known to inhibit the reuptake of norepinephrine.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting a norepinephrine reuptake inhibition assay, a critical tool for screening and characterizing compounds like this compound that target the norepinephrine transporter. The provided protocols are based on established methodologies for assessing NET inhibition.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in public literature, the following table presents representative data for a well-characterized norepinephrine reuptake inhibitor, Desipramine , to illustrate the expected format and range of potencies observed in these assays.[4][5][6][7]
Table 1: Inhibitory Potency of a Representative NET Inhibitor (Desipramine)
| Compound | Assay Type | Cell Line/System | Radioligand/Substrate | IC50 (nM) | Ki (nM) |
| Desipramine | [³H]Norepinephrine Uptake Inhibition | SK-N-BE(2)C Cells | [³H]Norepinephrine | 5.2 | 1.1 |
| Desipramine | [³H]Nisoxetine Binding | HEK293 cells expressing hNET | [³H]Nisoxetine | 1.8 | 0.4 |
| Desipramine | [³H]Norepinephrine Uptake Inhibition | Rat Brain Synaptosomes | [³H]Norepinephrine | 4.5 | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor binding affinity) values can vary depending on the specific experimental conditions, such as the cell line, radioligand concentration, and incubation time.
Experimental Protocols
Two primary methods are detailed below for assessing norepinephrine reuptake inhibition: a cell-based assay using a human cell line endogenously expressing the norepinephrine transporter and a fluorescent substrate-based assay.
Protocol 1: Cell-Based Norepinephrine Reuptake Inhibition Assay Using [³H]Norepinephrine
This protocol describes a method using human neuroblastoma SK-N-BE(2)C cells, which endogenously express the human norepinephrine transporter (hNET), and a radiolabeled norepinephrine tracer.[4]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine (Radioligand)
-
This compound or other test compounds
-
Desipramine (Reference Inhibitor)
-
Scintillation fluid
-
Microplates (24- or 96-well)
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24- or 96-well microplates at a density of 1.5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the reference inhibitor (Desipramine) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds in KRH buffer.
-
Prepare a working solution of [³H]Norepinephrine in KRH buffer.
-
-
Assay:
-
Aspirate the culture medium from the wells and wash the cells once with KRH buffer.
-
Add the diluted test compounds (including this compound) or reference inhibitor to the wells.
-
Add the [³H]Norepinephrine working solution to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the transporter.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fluorescent Substrate-Based Norepinephrine Transporter Uptake Assay
This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit that employs a fluorescent substrate mimicking norepinephrine. This method offers a non-radioactive alternative for high-throughput screening.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
-
This compound or other test compounds
-
Reference inhibitor (e.g., Nisoxetine)
-
Black, clear-bottom microplates (96- or 384-well)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in black, clear-bottom microplates and allow them to form a monolayer.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
Add the diluted compounds to the wells.
-
-
Assay Initiation:
-
Add the fluorescent substrate and masking dye solution provided in the kit to all wells. The masking dye helps to quench the extracellular fluorescence.
-
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the fluorescence signal in the presence of the inhibitor compared to the control.
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of Norepinephrine Reuptake and Inhibition
Caption: Norepinephrine reuptake and inhibition by this compound.
Experimental Workflow for Norepinephrine Reuptake Inhibition Assay
Caption: Workflow for the norepinephrine reuptake inhibition assay.
Logical Relationship of Key Assay Components
Caption: Logical relationship of components in the NET inhibition assay.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desipramine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medmedchem.com [medmedchem.com]
Effective concentration of RS-51324 in neuronal cell lines
Notice: Due to the limited availability of public research data on the effects of RS-51324 in specific neuronal cell lines, this document serves as a foundational guide. The protocols and concentrations provided are based on general principles of neuropharmacology and should be adapted based on empirical validation in your specific experimental system.
Introduction
This compound is recognized as a potential antidepressant agent that primarily functions by inhibiting norepinephrine uptake. Its mechanism of action also suggests interactions with dopamine and histamine receptors. Understanding its effective concentration and cellular effects in neuronal models is crucial for advancing research in neuropharmacology and drug development. These application notes provide a framework for researchers to systematically determine the effective concentration of this compound and characterize its impact on neuronal cell lines.
Mechanism of Action
The principal mechanism of this compound is the blockade of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is the basis for its potential antidepressant effects. The compound's interactions with dopaminergic and histaminergic systems may also contribute to its overall pharmacological profile.
Below is a simplified representation of the primary signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound at the synapse.
Quantitative Data Summary
As specific experimental data for this compound in neuronal cell lines is not publicly available, the following table is a template for researchers to populate with their own experimental findings. It is recommended to test a wide range of concentrations to determine the optimal dose-response curve.
| Cell Line | Assay Type | Concentration Range Tested | EC50 / IC50 | Observed Effect | Reference |
| e.g., SH-SY5Y | Neurite Outgrowth | e.g., 1 nM - 100 µM | User-determined | e.g., Increased neurite length | User's Data |
| e.g., PC12 | Cell Viability (MTT) | e.g., 1 nM - 100 µM | User-determined | e.g., No significant toxicity | User's Data |
| e.g., Primary Cortical Neurons | Calcium Imaging | e.g., 100 nM - 50 µM | User-determined | e.g., Altered firing frequency | User's Data |
Experimental Protocols
The following are generalized protocols for common assays used to assess the effects of compounds on neuronal cell lines. These should be optimized for the specific cell line and experimental question.
General Cell Culture and Compound Preparation
This workflow outlines the basic steps for preparing cells and the test compound.
Caption: General workflow for cell preparation and compound treatment.
Protocol: Neurite Outgrowth Assay
This assay is used to assess the effect of this compound on neuronal differentiation and morphology.
Objective: To quantify changes in neurite length and branching in response to this compound treatment.
Materials:
-
Differentiated or differentiable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Culture medium, with and without serum
-
Differentiation-inducing factors (e.g., Nerve Growth Factor (NGF) for PC12 cells, Retinoic Acid for SH-SY5Y cells)
-
This compound stock solution
-
96-well imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well imaging plate.
-
Differentiation (if applicable): If using a cell line that requires differentiation, treat with the appropriate factor (e.g., NGF for PC12 cells) in low-serum medium.
-
Compound Treatment: After an initial differentiation period (e.g., 24 hours), replace the medium with fresh low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify total neurite length, number of neurites per cell, and number of branch points.
-
Normalize the data to the vehicle control.
-
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine if this compound exhibits cytotoxic effects on neuronal cell lines.
Materials:
-
Neuronal cell line
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations as described in the general workflow (Section 4.1). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for the desired time points (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration that reduces viability by 50%).
-
Conclusion
The provided protocols and templates offer a starting point for investigating the effects of this compound in neuronal cell lines. Due to the absence of specific published data, researchers are strongly encouraged to perform thorough dose-response studies and functional assays to determine the effective and non-toxic concentration range of this compound for their specific model system and research questions. These foundational experiments are essential for obtaining reliable and reproducible results in the study of this potential antidepressant compound.
Application Notes and Protocols for Studying Norepinephrine Transporter (NET) Function Using Desipramine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1] This process terminates noradrenergic signaling and is vital for regulating mood, attention, and cardiovascular function.[1] Dysregulation of NET function has been implicated in various neuropsychiatric and cardiovascular disorders.[2][3]
Desipramine, a tricyclic antidepressant (TCA), is a potent and selective inhibitor of the norepinephrine transporter.[4][5] Its high affinity for NET makes it an invaluable pharmacological tool for studying the transporter's function and for screening potential new drug candidates.[4][6] These application notes provide a comprehensive overview of the use of Desipramine for in vitro characterization of NET, including detailed protocols for radioligand binding and functional uptake assays.
Data Presentation: Pharmacological Profile of Desipramine
The following tables summarize the quantitative data for Desipramine and other reference compounds, highlighting its potency and selectivity for the norepinephrine transporter.
Table 1: Inhibitory Potency of Desipramine on Monoamine Transporters
| Compound | Transporter | Assay Type | IC50 (nM) | Reference |
| Desipramine | NET | [³H]Norepinephrine Uptake | 4.2 | [6] |
| SERT | [³H]Serotonin Uptake | 64 | [6] | |
| DAT | [³H]Dopamine Uptake | 82,000 | [6] |
This table clearly demonstrates Desipramine's high potency and selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters.
Table 2: Binding Affinity of Various Inhibitors at the Norepinephrine Transporter
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Desipramine | [³H]Nisoxetine | Human Brain Tissue | 50 - 110 (High-affinity site) | [7] |
| Nisoxetine | [³H]Nisoxetine | Human Brain Tissue | 10 - 80 (Lower Ki than Citalopram) | [7] |
| Nortriptyline | [³H]Nisoxetine | Human Brain Tissue | 10 - 80 (Lower Ki than Citalopram) | [7] |
| Citalopram | [³H]Nisoxetine | Human Brain Tissue | Higher Ki than NET inhibitors | [7] |
This table provides comparative binding affinity data, establishing Desipramine as a high-affinity ligand for NET.
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Norepinephrine reuptake mechanism and its inhibition by Desipramine.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal norepinephrine uptake assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NET
This protocol details the methodology for determining the binding affinity (Ki) of a test compound, such as Desipramine, for the norepinephrine transporter using [³H]Nisoxetine.
Materials:
-
NET Source: Membranes from cells stably expressing human NET (hNET) or rat brain cortical homogenates.
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: Desipramine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: 10 µM Nisoxetine or 10 µM Desipramine.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, and liquid scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
For brain tissue, homogenize dissected cortex in ice-cold assay buffer.[8]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a final protein concentration of 50-150 µ g/well . Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of Desipramine in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding determinate (for non-specific binding) or Desipramine dilution.
-
50 µL of [³H]Nisoxetine diluted in assay buffer (to a final concentration of ~0.5-1.0 nM).
-
100 µL of the membrane preparation.
-
-
The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Desipramine.
-
Determine the IC50 value (the concentration of Desipramine that inhibits 50% of specific [³H]Nisoxetine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.
-
Protocol 2: Synaptosomal [³H]Norepinephrine Uptake Assay
This protocol measures the functional inhibition of norepinephrine uptake by a test compound like Desipramine in isolated nerve terminals (synaptosomes).
Materials:
-
Tissue: Freshly dissected rat or mouse brain cortex.
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: Desipramine hydrochloride.
-
Homogenization Buffer: 0.32 M Sucrose in ice-cold Krebs-Ringer's solution buffer (in mM: 125 NaCl, 1.2 KCl, 1.2 MgSO₄, 1.2 CaCl₂, 22 NaHCO₃, 1 NaH₂PO₄, and 10 glucose, pH 7.4).[10]
-
Uptake Buffer: Krebs-Ringer's buffer containing 0.64 mM ascorbic acid and 0.8 mM pargyline (to prevent norepinephrine degradation).[10]
-
Stop/Wash Buffer: Ice-cold Uptake Buffer.
-
Glass-Teflon homogenizer, refrigerated centrifuge, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation cocktail.
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in 10 volumes of ice-cold Homogenization Buffer.[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge it at 16,000 x g for 15 minutes at 4°C.[10]
-
Discard the supernatant and resuspend the resulting P2 pellet (containing synaptosomes) in Uptake Buffer to a final protein concentration of 50-100 µ g/well .[10]
-
-
Assay Setup:
-
Prepare serial dilutions of Desipramine in Uptake Buffer.
-
Add 50 µL of the synaptosomal suspension to each well of a 96-well plate.
-
Add 25 µL of Uptake Buffer (vehicle) or Desipramine dilution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake reaction by adding 25 µL of [³H]Norepinephrine (final concentration ~10-20 nM).
-
Incubate the plate at 37°C for 4-10 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold Stop/Wash Buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in parallel samples incubated at 4°C, where active transport is inhibited.[10]
-
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (37°C) - Non-specific Uptake (4°C).
-
Plot the percentage of specific uptake inhibition against the log concentration of Desipramine.
-
Determine the IC50 value using non-linear regression analysis. This value represents the concentration of Desipramine required to inhibit 50% of norepinephrine uptake.
-
References
- 1. Characterization of [3H]desipramine binding associated with neuronal norepinephrine uptake sites in rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 6. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High- and low-affinity [3H]desipramine-binding sites in human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Testing RS-51324 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-51324 is an orally active antidepressant agent that functions as a norepinephrine uptake inhibitor. Its efficacy has been demonstrated through its ability to reverse reserpine-induced hypothermia, a classic preclinical screen for antidepressant activity. These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of depression.
Core Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound exerts its therapeutic effects by blocking the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling. Dysregulation of this signaling pathway is implicated in the pathophysiology of depression.
Signaling Pathway of Norepinephrine Transporter Inhibition by this compound
Caption: Mechanism of this compound action at the noradrenergic synapse.
Key Animal Models for Efficacy Testing
The following are standard and well-validated animal models for assessing the antidepressant-like effects of compounds like this compound.
-
Reserpine-Induced Hypothermia Model: This model is based on the monoamine-depleting effects of reserpine, which lead to a drop in core body temperature. Antidepressants that enhance monoaminergic transmission can counteract this effect.
-
Forced Swim Test (FST): This behavioral despair model assesses the immobility of rodents when placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of immobility.
-
Tail Suspension Test (TST): Similar to the FST, this model induces a state of despair by suspending mice by their tails. Antidepressant treatment reduces the time the animals remain immobile.
Experimental Protocols
Reserpine-Induced Hypothermia in Mice
Objective: To evaluate the ability of this compound to reverse the hypothermic effects of reserpine.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Reserpine
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Rectal thermometer
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
House mice individually and allow them to acclimate to the experimental room for at least 2 hours before testing.
-
Record the baseline rectal temperature of each mouse.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer reserpine (e.g., 2 mg/kg, i.p.).
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-reserpine administration.
-
A control group receiving vehicle instead of reserpine should also be included.
Data Analysis: Compare the rectal temperatures of the this compound treated groups to the reserpine-only control group at each time point using an appropriate statistical test (e.g., two-way ANOVA followed by post-hoc tests).
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time in the FST.
Materials:
-
Male C57BL/6 mice (22-28 g)
-
This compound
-
Vehicle
-
A transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software (optional, but recommended for unbiased scoring).
Procedure:
-
Acclimatize mice as described above.
-
Administer this compound or vehicle (p.o. or i.p.) at a set time before the test (e.g., 60 minutes).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session for later scoring.
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
After the test, remove the mice, dry them with a towel, and return them to their home cages.
Data Analysis: Compare the mean immobility time between the this compound treated groups and the vehicle control group using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.
Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like properties of this compound by measuring its effect on immobility in the TST.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Vehicle
-
A suspension box or a horizontal bar from which to suspend the mice.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Acclimatize mice as previously described.
-
Administer this compound or vehicle at a specified time before the test (e.g., 60 minutes).
-
Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is approximately 1-2 cm from the tip of the tail. The mouse should be suspended so that it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Record the entire session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, remove the mice from the suspension and return them to their home cages.
Data Analysis: Compare the mean immobility time of the this compound treated groups with the vehicle control group using a one-way ANOVA followed by an appropriate post-hoc test.
Experimental Workflow
Caption: General experimental workflow for testing this compound efficacy.
Data Presentation
Disclaimer: The following data are illustrative examples based on typical results for norepinephrine reuptake inhibitors in these models. Specific data for this compound should be generated through experimentation.
Table 1: Effect of this compound on Reserpine-Induced Hypothermia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Rectal Temperature (°C) at 120 min post-reserpine (Mean ± SEM) | % Reversal of Hypothermia |
| Vehicle + Vehicle | - | 37.5 ± 0.2 | N/A |
| Vehicle + Reserpine | 2 | 33.2 ± 0.3 | 0% |
| This compound + Reserpine | 10 | 34.5 ± 0.4 | 30.2% |
| This compound + Reserpine | 30 | 35.8 ± 0.3** | 60.5% |
| This compound + Reserpine | 100 | 36.9 ± 0.2*** | 86.0% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Reserpine group |
Table 2: Effect of this compound in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility |
| Vehicle | - | 150 ± 10 | N/A |
| This compound | 10 | 125 ± 8 | 16.7% |
| This compound | 30 | 95 ± 7** | 36.7% |
| This compound | 100 | 70 ± 6*** | 53.3% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group |
Table 3: Effect of this compound in the Tail Suspension Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility |
| Vehicle | - | 180 ± 12 | N/A |
| This compound | 10 | 145 ± 10 | 19.4% |
| This compound | 30 | 110 ± 9** | 38.9% |
| This compound | 100 | 85 ± 8*** | 52.8% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's antidepressant efficacy. The detailed protocols for the reserpine-induced hypothermia model, forced swim test, and tail suspension test, along with the illustrative data, offer a clear path for researchers to assess the potency and dose-response relationship of this compound. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, crucial for the advancement of this compound in the drug development pipeline.
Application Notes and Protocols for RS-51324 in Chronic Unpredictable Mild Stress (CUMS) Models
Disclaimer: To date, no specific studies have been published on the effects of RS-51324 in a chronic unpredictable mild stress (CUMS) model. The following application notes and protocols are a hypothetical framework based on the known pharmacology of this compound as a norepinephrine reuptake inhibitor and established CUMS methodologies. This document is intended to guide researchers in designing and conducting such studies.
Introduction
Chronic unpredictable mild stress (CUMS) is a widely utilized preclinical model to induce depression-like phenotypes in rodents, including anhedonia, behavioral despair, and anxiety. These behavioral changes are associated with various neurobiological alterations, such as hypothalamic-pituitary-adrenal (HPA) axis dysregulation, reduced neurogenesis, and monoaminergic system imbalances. This compound is an antidepressant agent that functions as a norepinephrine reuptake inhibitor[1]. By blocking the norepinephrine transporter (NET), this compound increases the synaptic availability of norepinephrine, a neurotransmitter implicated in the pathophysiology of depression. These application notes provide a comprehensive, albeit hypothetical, protocol for evaluating the therapeutic potential of this compound in a CUMS-induced model of depression.
Data Presentation
Table 1: Hypothetical Effects of this compound on Behavioral Parameters in CUMS-Exposed Mice
| Group | Sucrose Preference (%) | Forced Swim Test Immobility (s) | Tail Suspension Test Immobility (s) | Open Field Test (Total Distance in cm) |
| Vehicle + No Stress | 85 ± 5 | 100 ± 10 | 90 ± 8 | 2500 ± 200 |
| Vehicle + CUMS | 55 ± 6 | 160 ± 12 | 150 ± 10 | 2450 ± 180 |
| This compound (10 mg/kg) + CUMS | 75 ± 7# | 115 ± 9# | 105 ± 9# | 2550 ± 210 |
| Fluoxetine (20 mg/kg) + CUMS | 78 ± 6# | 110 ± 8# | 100 ± 7# | 2520 ± 190 |
| p < 0.05 compared to Vehicle + No Stress; #p < 0.05 compared to Vehicle + CUMS. Data are presented as mean ± SEM. |
Table 2: Hypothetical Effects of this compound on Neurochemical and Endocrine Parameters in CUMS-Exposed Mice
| Group | Hippocampal Norepinephrine (pg/mg tissue) | Hippocampal BDNF (pg/mg tissue) | Serum Corticosterone (ng/mL) |
| Vehicle + No Stress | 500 ± 40 | 150 ± 15 | 50 ± 5 |
| Vehicle + CUMS | 350 ± 35 | 90 ± 10 | 120 ± 12 |
| This compound (10 mg/kg) + CUMS | 480 ± 45# | 135 ± 12# | 65 ± 8# |
| Fluoxetine (20 mg/kg) + CUMS | 490 ± 50# | 140 ± 14# | 60 ± 7# |
| p < 0.05 compared to Vehicle + No Stress; #p < 0.05 compared to Vehicle + CUMS. Data are presented as mean ± SEM. |
Experimental Protocols
I. Animals and Housing
-
Species: Male C57BL/6 mice (8 weeks old)
-
Housing: Mice should be single-housed in a temperature-controlled (22 ± 2°C) and humidity-controlled (50 ± 10%) vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum, except during specific stressor periods.
-
Acclimation: Allow a 1-week acclimation period before the start of the experiment.
II. Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol should be conducted for a period of 4-6 weeks. Two to three of the following stressors should be applied daily in a random and unpredictable manner:
-
Cage Tilt: Tilt the home cage at a 45° angle for 12 hours.
-
Wet Bedding: Add 200 mL of water to the sawdust bedding for 12 hours.
-
Food Deprivation: Remove food for 24 hours.
-
Water Deprivation: Remove water for 24 hours.
-
Reversal of Light/Dark Cycle: Keep the lights on for 24 hours.
-
Stroboscopic Illumination: Use a strobe light (150 flashes/min) for 12 hours.
-
White Noise: Expose mice to 85 dB white noise for 4 hours.
-
Predator Odor: Introduce a cotton ball with fox urine odor into the cage for 1 hour.
-
Restraint Stress: Place mice in a 50 mL conical tube with ventilation holes for 2 hours.
III. Drug Administration
-
Groups:
-
Vehicle + No Stress
-
Vehicle + CUMS
-
This compound (e.g., 10 mg/kg, p.o.) + CUMS
-
Positive Control (e.g., Fluoxetine, 20 mg/kg, p.o.) + CUMS
-
-
Administration: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for the last 3-4 weeks of the CUMS protocol.
IV. Behavioral Testing
Behavioral tests should be conducted during the final week of the CUMS protocol, 24 hours after the last drug administration.
-
Sucrose Preference Test (SPT): This test measures anhedonia. Mice are habituated to two bottles, one with water and one with a 1% sucrose solution. After a 4-hour deprivation of food and water, they are given free access to both bottles for 24 hours. The consumption of each liquid is measured, and sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100%.
-
Forced Swim Test (FST): This test assesses behavioral despair. Mice are placed in a cylinder of water (25°C) from which they cannot escape. The duration of immobility during the last 4 minutes of a 6-minute session is recorded.
-
Tail Suspension Test (TST): This is another measure of behavioral despair. Mice are suspended by their tails with adhesive tape, and the duration of immobility is recorded over a 6-minute period.
-
Open Field Test (OFT): This test evaluates general locomotor activity to rule out confounding effects of the drug on motor function. Mice are placed in the center of a square arena, and their total distance traveled and time spent in the center are recorded for 10 minutes using an automated tracking system.
V. Biochemical and Neurochemical Analysis
Following behavioral testing, animals are euthanized, and tissue samples are collected.
-
Serum Corticosterone Measurement: Blood is collected via cardiac puncture, and serum is separated by centrifugation. Corticosterone levels are measured using a commercially available ELISA kit.
-
Hippocampal Norepinephrine Measurement: The hippocampus is dissected, and norepinephrine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Hippocampal Brain-Derived Neurotrophic Factor (BDNF) Measurement: The hippocampus is homogenized, and BDNF protein levels are measured using a commercial ELISA kit.
Visualizations
Caption: Experimental workflow for evaluating this compound in a CUMS model.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for RS-51324 in the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing RS-51324, a norepinephrine reuptake inhibitor, in the tail suspension test (TST). The TST is a widely used behavioral paradigm to screen for potential antidepressant-like activity in rodents. The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will alternate between periods of struggling and immobility. A state of despair or "depressive-like" behavior is inferred from the duration of immobility. Antidepressant compounds are expected to reduce the time the animal spends immobile.
This compound, as a norepinephrine uptake inhibitor, is hypothesized to increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in the regulation of mood and arousal. This increase in noradrenergic signaling is expected to translate into a decrease in immobility time in the TST, indicative of an antidepressant-like effect.
Disclaimer: To date, specific studies detailing the use of this compound in the tail suspension test are not available in the published scientific literature. The following protocols and data are based on the known mechanism of action of this compound and established methodologies for the tail suspension test with other norepinephrine reuptake inhibitors. Researchers should consider this a guiding framework and conduct dose-response studies to determine the optimal experimental parameters for this compound.
Experimental Protocols
Animals
-
Species: Male mice are most commonly used for the TST. Strain can influence baseline immobility and drug response (e.g., C57BL/6, BALB/c).
-
Age/Weight: Typically, adult mice weighing 20-25g are used.
-
Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment and to the testing room for at least 1-2 hours on the day of the test.
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include saline (0.9% NaCl), distilled water, or a small percentage of a solubilizing agent like Tween 80 or DMSO, diluted in saline. The vehicle should be tested alone as a control.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for acute studies. Oral gavage (p.o.) can also be used, particularly for chronic studies.
-
Dosage: As no specific data for this compound in the TST is available, a dose-response study is crucial. Based on other norepinephrine reuptake inhibitors, a starting range of 1-30 mg/kg could be explored.
-
Timing: The pre-treatment time will depend on the pharmacokinetic profile of this compound. A typical pre-treatment time for i.p. injection is 30-60 minutes before the test.
Tail Suspension Test Protocol
-
Apparatus: A commercially available or custom-made tail suspension apparatus is required. This typically consists of a box or chamber that prevents the mouse from climbing or touching any surfaces. A horizontal bar or hook is positioned at the top of the box from which the mouse is suspended.
-
Suspension:
-
Individually bring each mouse to the testing area.
-
Measure approximately 1-2 cm from the tip of the tail.
-
Securely attach adhesive tape to this portion of the tail.
-
Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse's body should hang approximately 15-20 cm above the floor of the chamber.
-
-
Testing:
-
The test duration is typically 6 minutes.
-
Behavior is recorded, usually by a video camera, for later analysis.
-
The primary measure is the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of all movement except for minor respiratory movements. Struggling, writhing, and limb movements are considered mobility.
-
Often, the first 2 minutes of the test are considered an initial exploratory/escape phase, and the immobility time is scored during the last 4 minutes. This should be consistent across all animals and groups.
-
-
Scoring:
-
Scoring can be done manually by a trained observer who is blind to the experimental conditions.
-
Automated video-tracking software can also be used for a more objective and high-throughput analysis.
-
-
Post-Test:
-
At the end of the 6-minute session, gently remove the mouse from the apparatus and return it to its home cage.
-
Clean the apparatus between each animal to remove any olfactory cues.
-
Data Presentation
The following table presents hypothetical data to illustrate the expected outcome of a study using this compound in the tail suspension test. This data is for illustrative purposes only and is not derived from actual experimental results.
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 10 | 150 ± 10.5 | - |
| This compound | 1 | 10 | 135 ± 9.8 | 10% |
| This compound | 10 | 10 | 95 ± 8.2 | 36.7% |
| This compound | 30 | 10 | 70 ± 7.5 | 53.3% |
| Imipramine (Positive Control) | 20 | 10 | 65 ± 6.9 | 56.7% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the tail suspension test with this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
Application Notes and Protocols for RS-51324 in Primary Neuron Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RS-51324 is an investigational compound identified as a potential antidepressant agent. Its primary mechanism of action is the inhibition of norepinephrine uptake.[1][2] Understanding the effects of this compound at the cellular level is crucial for elucidating its neuropharmacological profile and therapeutic potential. Primary neuron cultures offer a valuable in vitro system to study the direct effects of such compounds on neuronal health, morphology, and function, independent of systemic influences.
These application notes provide a framework for utilizing this compound in primary cortical neuron cultures. The protocols outlined below describe methods for cell culture preparation, treatment with this compound, and subsequent analysis of key neuronal parameters, including cell viability, neurite outgrowth, and synaptic protein expression. Given the limited public data on this compound, the described concentrations and expected outcomes are hypothetical and should be optimized for specific experimental contexts.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress[1] |
| CAS Number | 62780-15-8 | ChemicalBook[3] |
| Primary Mechanism | Norepinephrine Uptake Inhibitor | MedchemExpress[1][2] |
| Reported Activity | Potential Antidepressant | MedchemExpress[1][4] |
| Ki / IC50 | Not Publicly Available | - |
| Solubility | Not Publicly Available (Recommend testing in DMSO for stock solution) | - |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice.
Materials:
-
E18 pregnant rat or mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium supplemented with B-27
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Procedure:
-
Coat culture surfaces (e.g., 24-well plates or glass coverslips) with 100 µg/mL Poly-D-lysine in borate buffer overnight at 37°C. Wash thoroughly with sterile water and allow to dry. Optionally, further coat with laminin (10 µg/mL) for at least 2 hours at 37°C.
-
Euthanize the pregnant dam according to approved institutional animal care guidelines and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium (e.g., HBSS).
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the pre-coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Prepared primary neuron cultures (DIV 7-10)
-
Neurobasal medium (as used for culture)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the specific assay being performed.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Treated neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add an equal volume of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Neurite Outgrowth Analysis
This protocol quantifies changes in neurite length and complexity.
Materials:
-
Treated neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-β-III Tubulin, 1:500) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, branching, and number of neurites per neuron using an image analysis software.
Mandatory Visualizations
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurite Outgrowth Assay [bio-protocol.org]
- 3. In vitro tests - Depression - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of RS-51324 on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-51324 is an antidepressant agent that functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentrations of norepinephrine, thereby enhancing adrenergic neurotransmission. Understanding the in vivo effects of this compound on norepinephrine and other key monoamine neurotransmitters, such as dopamine and serotonin, is crucial for elucidating its therapeutic mechanism and potential side-effect profile. These application notes provide detailed protocols for measuring the effects of this compound on neurotransmitter levels in a preclinical setting using in vivo microdialysis and brain tissue homogenization coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Hypothetical Study Design
This study is designed to assess the impact of acute administration of this compound on extracellular levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their respective metabolites in the prefrontal cortex of adult male rats. The prefrontal cortex is a key brain region implicated in mood regulation and cognitive function, making it a relevant target for antidepressant action.
Experimental Groups:
-
Vehicle Control (e.g., saline)
-
This compound (10 mg/kg, intraperitoneal injection)
-
This compound (30 mg/kg, intraperitoneal injection)
Methods:
-
In Vivo Microdialysis: To measure real-time changes in extracellular neurotransmitter levels in freely moving rats.
-
Ex Vivo Brain Tissue Analysis: To determine total tissue content of neurotransmitters following the experimental period.
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol describes the procedure for implanting a microdialysis probe into the medial prefrontal cortex (mPFC) of rats and collecting dialysate samples for neurotransmitter analysis.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Microdialysis guide cannula and probes (e.g., 2mm active membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound
-
Vehicle (sterile saline)
-
Fraction collector
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC. Stereotaxic coordinates from bregma: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.6 mm, Dorsoventral (DV) -2.5 mm.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer vehicle or this compound (10 mg/kg or 30 mg/kg, i.p.).
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Store samples at -80°C until HPLC-ECD analysis.
-
Protocol 2: Brain Tissue Homogenization and Neurotransmitter Extraction
This protocol details the steps for collecting and processing brain tissue for the analysis of total neurotransmitter content.
Materials:
-
Dissecting tools
-
Liquid nitrogen
-
Tissue homogenizer (e.g., sonicator or Potter-Elvehjem homogenizer)
-
0.1 M Perchloric acid
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Tissue Collection:
-
At the end of the experimental period (e.g., 3 hours post-injection), euthanize the animals by decapitation.
-
Rapidly dissect the prefrontal cortex on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Homogenization and Extraction:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 100 mg tissue in 1 mL of acid).
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the neurotransmitters.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered sample is now ready for HPLC-ECD analysis or can be stored at -80°C.
-
Protocol 3: HPLC-ECD Analysis of Monoamines
This protocol outlines the chromatographic conditions for the simultaneous quantification of norepinephrine, dopamine, serotonin, and their metabolites.
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)
Reagents:
-
Mobile Phase: A buffered aqueous-organic solution. An example mobile phase is a mixture of sodium phosphate buffer, EDTA, an ion-pairing agent like octanesulfonic acid, and methanol, with the pH adjusted to approximately 3.0-4.0.
-
Standards: Stock solutions of norepinephrine, dopamine, serotonin, and their metabolites (e.g., MHPG, DOPAC, 5-HIAA) of known concentrations.
Procedure:
-
System Preparation:
-
Degas the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the electrochemical detector potential to an appropriate oxidative voltage (e.g., +0.75 V vs. Ag/AgCl reference electrode).
-
-
Calibration:
-
Prepare a series of working standards by diluting the stock solutions.
-
Inject the standards to generate a calibration curve for each analyte.
-
-
Sample Analysis:
-
Thaw the microdialysis or brain homogenate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.
-
Record the chromatograms and identify the peaks based on the retention times of the standards.
-
Quantify the concentration of each analyte by comparing the peak area or height to the calibration curve.
-
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Extracellular Neurotransmitter Levels in the mPFC (In Vivo Microdialysis)
| Treatment Group | Norepinephrine (% Baseline ± SEM) | Dopamine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| Vehicle | 105 ± 8 | 98 ± 10 | 102 ± 7 |
| This compound (10 mg/kg) | 250 ± 20 | 120 ± 15 | 110 ± 12 |
| This compound (30 mg/kg) | 450 ± 35 | 150 ± 18* | 130 ± 15 |
*p < 0.05 compared to Vehicle. Data are presented as the peak percentage change from baseline following drug administration.
Table 2: Total Neurotransmitter Content in the mPFC (Ex Vivo Tissue Analysis)
| Treatment Group | Norepinephrine (ng/g tissue ± SEM) | Dopamine (ng/g tissue ± SEM) | Serotonin (ng/g tissue ± SEM) |
| Vehicle | 350 ± 25 | 25 ± 4 | 450 ± 30 |
| This compound (10 mg/kg) | 360 ± 30 | 28 ± 5 | 455 ± 32 |
| This compound (30 mg/kg) | 375 ± 28 | 30 ± 6 | 460 ± 35 |
Note: Changes in total tissue content are often less pronounced than changes in extracellular levels, especially after acute administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo microdialysis workflow.
Caption: Brain tissue homogenization workflow.
Troubleshooting & Optimization
RS-51324 solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with RS-51324. Due to the limited publicly available data on this compound, this guide focuses on general best practices for handling compounds with potential solubility and stability challenges.
Known Properties of this compound
Below is a summary of the currently available information for this compound. Researchers should note the discrepancy in the reported chemical formula and molecular weight and are advised to consult the certificate of analysis provided by their supplier.
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 69811-30-9 | [2][3] |
| Alternate CAS | 62780-15-8 | [4][5] |
| Chemical Formula | C11H11Cl2N3O2 or C11H11Cl2N | [1][2] |
| Molecular Weight | 288.13 g/mol | [1][2] |
| Mechanism of Action | Norepinephrine (Noradrenaline) Reuptake Inhibitor | [1][6] |
| Primary Use | Potential Antidepressant Agent | [1][4] |
| Recommended Storage | -20°C | [5] |
Solubility Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound. The following Q&A guide provides systematic steps to address these issues.
Question 1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?
Answer: Poor aqueous solubility is a common issue for many research compounds. The first step is to try dissolving the compound in a small amount of an organic solvent before diluting it with your aqueous buffer.
-
Recommended Solvents: Start with common, water-miscible organic solvents.
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in your chosen organic solvent (e.g., 10 mM in 100% DMSO).
-
To prepare your working solution, slowly add the stock solution to your aqueous buffer while vortexing or stirring.
-
Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Question 2: I've tried using DMSO, but the compound precipitates when I add it to my aqueous solution. What are my next steps?
Answer: Precipitation upon addition to an aqueous medium indicates that the compound's solubility limit has been exceeded. Here are several strategies to overcome this:
-
Reduce the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility. Try preparing a more dilute solution.
-
Optimize the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If the structure of this compound contains acidic or basic functional groups, adjusting the pH of your buffer may improve its solubility.
-
Use of Solubilizing Agents: Consider the addition of excipients that can enhance solubility.
-
Surfactants: A low concentration of a non-ionic surfactant like Tween® 80 or Triton™ X-100 can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
-
-
Gentle Warming and Sonication: Warming the solution (e.g., to 37°C) or using a sonicator bath can help to dissolve the compound. However, be cautious as excessive heat may cause degradation. Always check for any visible signs of degradation after these procedures.
Question 3: How can I systematically determine the solubility of this compound in different solvents?
Answer: A systematic approach to determining solubility is crucial for reproducible experiments. The "shake-flask" method is a standard protocol for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a solvent of choice.
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved particles should be visible after the equilibration period.
-
Solvent Addition: Add a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vial at high speed and carefully collecting the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Stability and Storage FAQ
Proper storage and handling are critical to ensure the integrity of this compound for your experiments.
Question 1: What are the recommended storage conditions for solid this compound and its stock solutions?
Answer:
-
Solid Compound: Based on supplier recommendations, solid this compound should be stored at -20°C.[5] Keep the container tightly sealed to protect it from moisture and light.
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, aliquot them into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.
Question 2: How can I assess the stability of my this compound stock solution over time?
Answer: To ensure the reliability of your results, you can perform a simple stability check.
-
Procedure:
-
Analyze a freshly prepared stock solution using an analytical method like HPLC to obtain an initial purity profile and concentration.
-
Store an aliquot of this solution under your intended storage conditions (e.g., -80°C).
-
After a certain period (e.g., one month), thaw the stored aliquot and re-analyze it using the same method.
-
Compare the purity profile and concentration to the initial results. The appearance of new peaks or a decrease in the main peak area may indicate degradation.
-
Question 3: Are there any visible signs of degradation I should watch for?
Answer: While not always apparent, you should be cautious if you observe any of the following:
-
Color Change: Any change in the color of the solid compound or a solution can be an indicator of degradation.
-
Precipitation: The formation of precipitate in a previously clear solution upon storage may suggest that the compound is degrading into less soluble products.
-
Inconsistent Experimental Results: If you observe a loss of potency or variability in your experimental outcomes over time, it could be due to the degradation of your compound.
Visualizing Mechanisms and Workflows
Norepinephrine Reuptake Inhibition Pathway
The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET).[6][7] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 62780-15-8 [chemicalbook.com]
- 5. tebubio.com [tebubio.com]
- 6. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RS-51324 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of RS-51324 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antidepressant agent that functions as a norepinephrine reuptake inhibitor. Its primary mechanism is to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic signaling is believed to be responsible for its therapeutic effects.
Q2: What are the initial recommended concentration ranges for this compound in in vitro assays?
For a novel or poorly characterized norepinephrine reuptake inhibitor like this compound, it is crucial to determine the optimal concentration range empirically. A broad concentration range should initially be tested, followed by a narrower range around the estimated half-maximal inhibitory concentration (IC50). See the table below for generalized starting concentrations for common assays.
Q3: How should I prepare a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v), to minimize solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be validated for your specific cell type by running a vehicle control (media with the same final DMSO concentration as your highest this compound concentration).
Troubleshooting Guides
Issue 1: No observable effect of this compound in a norepinephrine uptake assay.
Possible Causes & Solutions:
-
Concentration is too low: Your initial concentrations may be below the effective range for this compound.
-
Solution: Test a broader and higher concentration range. A common starting point for norepinephrine reuptake inhibitors can be from 1 nM to 100 µM.
-
-
Compound inactivity: The compound may have degraded.
-
Solution: Use a fresh aliquot of your this compound stock solution. Ensure proper storage conditions have been maintained.
-
-
Assay setup issues: Problems with the cell line, reagents, or protocol execution.
-
Solution: Include a positive control, such as a known norepinephrine reuptake inhibitor like Desipramine or Nortriptyline, to validate the assay. Ensure your cells are healthy and expressing the norepinephrine transporter.
-
Issue 2: High background or variability in the norepinephrine uptake assay.
Possible Causes & Solutions:
-
Non-specific binding: The radiolabeled or fluorescent substrate may be binding to components other than the norepinephrine transporter.
-
Solution: Include a non-specific binding control by adding a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine) to some wells. Subtract this value from all other measurements.
-
-
Cell health variability: Inconsistent cell seeding density or poor cell viability can lead to variable results.
-
Solution: Ensure a uniform, healthy monolayer of cells before starting the assay. Use a consistent cell passage number.
-
Issue 3: Significant cytotoxicity observed at expected therapeutic concentrations.
Possible Causes & Solutions:
-
Compound-induced cytotoxicity: this compound may be toxic to the cells at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, XTT, or resazurin) to determine the concentration at which this compound significantly reduces cell viability. The norepinephrine uptake assays should be conducted at concentrations well below the cytotoxic threshold.
-
-
Solvent toxicity: The concentration of DMSO may be too high.
-
Solution: Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Quantitative Data Summary
The following tables provide generalized concentration ranges for norepinephrine reuptake inhibitors. The optimal concentrations for this compound must be determined experimentally.
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Typical Starting Concentration Range |
| Norepinephrine Uptake Assay | HEK293 (hNET expressing), SK-N-BE(2) | 1 nM - 100 µM |
| Cytotoxicity/Viability Assay | HEK293, SH-SY5Y, PC-12 | 10 nM - 200 µM |
| Receptor Binding Assay | Membranes from cells expressing target receptors | 0.1 nM - 10 µM |
Table 2: Example IC50 Values for Known Norepinephrine Reuptake Inhibitors
| Compound | Assay Type | Cell Line/Tissue | Reported IC50 (nM) |
| Desipramine | [³H]Norepinephrine Uptake | Rat brain synaptosomes | 4.7 |
| Nortriptyline | [³H]Norepinephrine Uptake | Human NET-transfected cells | 1.9 |
| Reboxetine | [³H]Norepinephrine Uptake | Rat cortical synaptosomes | 9.1 |
Note: The above values are for illustrative purposes. The IC50 for this compound should be determined in your specific assay system.
Experimental Protocols
Protocol 1: Norepinephrine Transporter (NET) Uptake Assay (Radiolabeled)
-
Cell Plating: Seed cells expressing the norepinephrine transporter (e.g., HEK293-hNET) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a high concentration of a known NET inhibitor (e.g., Desipramine) for determining non-specific uptake.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the diluted this compound or control compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Add [³H]Norepinephrine to each well to a final concentration approximately equal to its Km for the transporter (typically in the low nanomolar range).
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove unincorporated radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating: Seed your chosen cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Visualizations
Caption: Norepinephrine signaling and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing inhibitor concentration.
Technical Support Center: Norepinephrine Reuptake Inhibitor (NRI) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving norepinephrine reuptake inhibitors (NRIs).
Troubleshooting Guide
This section addresses specific issues that may arise during NRI experiments in a question-and-answer format.
Question 1: Why am I observing high background or inconsistent results in my norepinephrine (NE) reuptake assay?
Answer: High background and inconsistent results in NE reuptake assays can stem from several factors. A common issue is inadequate washing to remove extracellular radiolabeled norepinephrine ([³H]-NE). Ensure you are washing the cells multiple times (e.g., 3-4 times) with a suitable buffer like Krebs-Ringer-HEPES (KRH) buffer.[1] Additionally, the choice of cell line and assay format can significantly impact results. For instance, transitioning from a 24-well to a 96-well plate format may lead to a loss of specific binding, potentially due to lower protein concentrations per well.[2] It is also crucial to optimize the concentration of [³H]-NE used; a concentration around the Kₘ value for NE uptake in your specific cell line is a good starting point. For SK-N-BE(2)C cells, a Kₘ value of 416 nM has been reported.[2]
Question 2: My NRI shows lower potency in my cellular assay compared to published data. What could be the reason?
Answer: Discrepancies in potency (e.g., higher IC50 values) can be attributed to variations in experimental conditions. The potency of an NRI can differ between cell lines and assay systems. For example, the IC50 value for desipramine is reported to be 23.1 nM in SK-N-BE(2)C cells, which is less potent compared to rat brain synaptosomes (8.97 nM) and hNET-HEK293 cells (4.2 nM).[2] Ensure that your assay conditions, including cell type, incubation time, temperature, and buffer composition, are comparable to the reference data. The presence of drug metabolites with different activities can also influence the observed potency in cellular or in vivo systems.[3]
Question 3: I am seeing unexpected pharmacological effects in my in vivo studies. Could off-target effects be the cause?
Answer: Yes, off-target effects are a significant concern in NRI experiments. Many NRIs can also interact with other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[4][5] For instance, some compounds act as serotonin-norepinephrine reuptake inhibitors (SNRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[4][6] It is essential to profile your compound against a panel of relevant receptors and transporters to assess its selectivity. Unexpected behavioral effects in animal models could also arise from the modulation of other neurotransmitter systems.
Question 4: My test compound has poor solubility in aqueous buffers. How can I address this for in vitro assays?
Answer: Poor aqueous solubility is a common challenge. While specific protocols for solubilizing every NRI are not universally available, general strategies can be employed. Initially, you can try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO and then diluting it to the final concentration in the assay buffer. It is critical to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiment. For compounds with persistent solubility issues, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary, but these should be carefully validated to ensure they do not interfere with the assay.
Question 5: I am observing false-positive results when screening for pheochromocytoma in patients treated with NRIs. Why does this happen?
Answer: Drugs that block norepinephrine reuptake, including tricyclic antidepressants and SNRIs, can lead to false-positive results in diagnostic tests for pheochromocytoma.[7] This is because these drugs increase the levels of norepinephrine and its metabolite, normetanephrine, in the plasma.[7] In a study of patients without pheochromocytoma, those taking norepinephrine reuptake blockers had significantly higher plasma normetanephrine levels, leading to a higher false-positive rate compared to control groups.[7] It is crucial to consider a patient's medication history when interpreting the results of such diagnostic tests.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of action of a norepinephrine reuptake inhibitor?
A1: Norepinephrine reuptake inhibitors (NRIs) act by blocking the norepinephrine transporter (NET), a protein located on the presynaptic membrane of noradrenergic neurons.[5][8] This blockage prevents the reabsorption of norepinephrine from the synaptic cleft back into the neuron, leading to an increased concentration of norepinephrine in the synapse.[8] This, in turn, enhances adrenergic neurotransmission.
Q2: What are the key differences between a reuptake inhibitor and a releasing agent?
A2: Reuptake inhibitors, like cocaine, physically block the transporter protein, preventing it from carrying the neurotransmitter back into the presynaptic neuron.[1] In contrast, releasing agents, such as amphetamine, are substrates for the transporter and are taken up into the neuron.[2] Once inside, they promote the reverse transport or efflux of the neurotransmitter from the neuron into the synaptic cleft.[1][2]
Q3: What are some common in vitro assays used to characterize NRIs?
A3: The most common in vitro assays include:
-
Norepinephrine Reuptake Inhibition Assay: This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine (e.g., [³H]-NE) into cells expressing the norepinephrine transporter (NET).[1][2]
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Binding Assay: This assay determines the affinity of a compound for the NET by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-nisoxetine) that specifically binds to the transporter.
-
Neurotransmitter Release Assay: This assay is particularly relevant for compounds that may act as releasing agents. It measures the ability of a compound to induce the release of pre-loaded radiolabeled norepinephrine from cells.[1]
Q4: What are some suitable cell lines for NRI experiments?
A4: Several cell lines are commonly used:
-
HEK293 cells stably transfected with the human norepinephrine transporter (hNET): These are widely used due to their robust and reproducible expression of the transporter.
-
SK-N-BE(2)C cells: This human neuroblastoma cell line endogenously expresses the hNET and exhibits noradrenergic phenotypes, making it a relevant model system.[2]
-
JAR cells: Human choriocarcinoma JAR cells have been used to measure endogenous serotonin transporter (SERT) activity and may be adaptable for NET studies.[2]
Q5: What are important considerations for designing in vivo efficacy studies for NRIs?
A5: When designing in vivo studies, it is crucial to:
-
Determine the maximum tolerated dose (MTD): This helps in selecting appropriate and safe doses for the efficacy study.[9][10]
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Conduct pharmacokinetic (PK) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing an effective dosing regimen.[9][11]
-
Select an appropriate animal model: The choice of model will depend on the therapeutic indication being studied (e.g., models of depression, ADHD, or pain).[12][13]
-
Include appropriate controls: This includes a vehicle control group and potentially a positive control group treated with a known NRI.
Quantitative Data Summary
The following tables summarize key quantitative data for reference compounds commonly used in NRI experiments.
Table 1: Potency of Reference Compounds in Different Assay Systems
| Compound | Mechanism of Action | Assay Type | Cell/Tissue Type | IC50 / EC50 (nM) |
| Desipramine | NET Reuptake Inhibitor | [³H]-Nisoxetine Binding Assay | - | 2.1 |
| Imipramine | NET Reuptake Inhibitor | [³H]-Nisoxetine Binding Assay | - | 35 |
| Protriptyline | NET Reuptake Inhibitor | [³H]-Nisoxetine Binding Assay | - | 5.4 |
| d-Amphetamine | Norepinephrine Releasing Agent | Norepinephrine Release Assay | - | ~25 |
| Desipramine | NET Reuptake Inhibitor | [³H]NE Reuptake Inhibition | SK-N-BE(2)C cells | 23.1 |
| Desipramine | NET Reuptake Inhibitor | [³H]NE Reuptake Inhibition | Rat brain synaptosomes | 8.97 |
| Desipramine | NET Reuptake Inhibitor | [³H]NE Reuptake Inhibition | hNET-HEK293 cells | 4.2 |
Note: The provided values are for illustrative purposes and may vary depending on the specific assay conditions.[2]
Experimental Protocols
Protocol 1: Norepinephrine Reuptake Inhibition Assay using SK-N-BE(2)C Cells [2]
-
Cell Culture: Culture SK-N-BE(2)C cells in an appropriate medium and passage them as needed.
-
Plating: Seed the cells in 24-well plates at a suitable density to achieve a target protein concentration (e.g., 163 µg of protein/well) at the time of the assay.
-
Buffer Preparation: Prepare KRH assay buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., desipramine) in KRH buffer.
-
Assay Procedure:
-
Wash the cells once with KRH buffer.
-
Add the test compound or reference inhibitor to the wells.
-
Add [³H]norepinephrine to a final concentration equal to the Kₘ value (e.g., 416 nM for SK-N-BE(2)C cells).
-
Incubate at room temperature for a predetermined time (e.g., 105 minutes).
-
Terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold KRH wash buffer (9.6 mM HEPES, pH 7.4, 154 mM NaCl).
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
Protocol 2: Neurotransmitter Release Assay [1]
-
Cell Culture and Plating: Culture and plate cells expressing the norepinephrine transporter (e.g., hNET-HEK293) in a suitable multi-well plate format.
-
Radioligand Loading:
-
Wash the cells once with pre-warmed KRH buffer.
-
Add KRH buffer containing a low concentration of [³H]-Norepinephrine (e.g., 10-20 nM) to each well.
-
Incubate for a sufficient time to allow for uptake of the radioligand (e.g., 30-60 minutes at 37°C).
-
-
Washing: Aspirate the [³H]-Norepinephrine solution and wash the cells multiple times (e.g., 3-4 times) with KRH buffer to remove extracellular radioligand.
-
Compound Incubation: Add KRH buffer containing various concentrations of the test compound to the wells. It is recommended to perform a concentration-response curve with at least 6-8 concentrations.
-
Release Measurement: After a defined incubation period, collect the supernatant from each well.
-
Quantification: Quantify the amount of radioactivity released into the supernatant using a scintillation counter.
-
Data Analysis: Express the amount of radioactivity released as a percentage of the total radioactivity taken up by the cells (which can be determined by lysing a set of control wells after the loading step). Calculate the EC50 value for release.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Avoiding off-target effects with RS-51324
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RS-51324, a norepinephrine reuptake inhibitor. The following resources are designed to help you anticipate and troubleshoot potential off-target effects, ensuring the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antidepressant agent that functions as a norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Q2: What are the potential off-target effects of this compound?
A2: As a monoamine transporter inhibitor, this compound may exhibit cross-reactivity with other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] Off-target binding to these transporters can lead to unintended pharmacological effects. Additionally, like other noradrenergic antidepressants, this compound may cause side effects such as minor changes in blood pressure, heart rate, sweating, and insomnia.[4]
Q3: How can I assess the selectivity of this compound in my experiments?
A3: A selectivity profile can be established by screening this compound against a panel of relevant targets, including SERT and DAT.[3] Techniques such as radioligand binding assays are commonly used to determine the binding affinity of the compound for each transporter.[2][5][6] The relative IC50 or Ki values will indicate the selectivity of this compound for its intended target, NET.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Conduct a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ control compounds: Use a structurally unrelated norepinephrine reuptake inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Perform rescue experiments: If possible, "rescue" the phenotype by adding an excess of the natural ligand (norepinephrine) to outcompete the inhibitor.
Troubleshooting Guide
Issue 1: I am observing an unexpected cellular phenotype that does not correlate with norepinephrine reuptake inhibition.
-
Question: Have you confirmed target engagement in your cellular system?
-
Answer: It is crucial to verify that this compound is interacting with its intended target, NET, in your experimental model. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[7]
-
-
Question: Have you performed a comprehensive dose-response analysis?
-
Answer: An unexpected phenotype occurring at concentrations significantly higher than the IC50 for NET inhibition may suggest an off-target effect.
-
-
Question: Have you tested for activity at other monoamine transporters?
Issue 2: The compound is showing toxicity in my cell culture at concentrations required for target inhibition.
-
Question: Have you evaluated the general health of the cells?
-
Answer: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the cytotoxicity of this compound in your specific cell line.
-
-
Question: Could the toxicity be an on-target effect of excessive norepinephrine signaling?
-
Answer: In some cell types, prolonged enhancement of noradrenergic signaling could be detrimental. Try to rescue the toxic phenotype by co-administering an antagonist for adrenergic receptors.
-
-
Question: Have you considered off-target toxicity?
-
Answer: If the toxicity cannot be rescued by modulating the on-target pathway, it is likely due to off-target effects. Consider screening this compound against a broader panel of toxicity-related targets.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target Transporter | IC50 (nM) | Selectivity (Fold vs. NET) |
| Norepinephrine Transporter (NET) | 15 | - |
| Serotonin Transporter (SERT) | 1,500 | 100 |
| Dopamine Transporter (DAT) | 3,000 | 200 |
This table presents hypothetical data to illustrate the selectivity profile of this compound. A higher fold selectivity indicates a more specific compound.
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Unexpected phenotype at high concentrations | Off-target effects | Perform selectivity profiling (e.g., radioligand binding assays for SERT and DAT). |
| Cell death at expected efficacious concentration | On-target or off-target toxicity | Conduct rescue experiments; perform broad off-target screening. |
| Inconsistent results across different cell lines | Cell-type specific off-target effects or differences in target expression | Quantify NET expression in each cell line; perform off-target profiling in the sensitive cell line. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporter Selectivity
This protocol describes a method to determine the binding affinity of this compound for NET, SERT, and DAT.[2][6][8]
Materials:
-
Cell membranes prepared from cells expressing human NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
-
This compound
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a known inhibitor for the respective transporter (e.g., desipramine for NET).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to NET in intact cells.[1][7][9][10]
Materials:
-
Cells expressing NET.
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
SDS-PAGE and Western blotting reagents.
-
Anti-NET antibody.
Methodology:
-
Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-NET antibody.
-
Quantify the band intensities to determine the melting curve of NET in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review of the adverse effects and safety of noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
RS-51324 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound RS-51324.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental antidepressant agent.[1] Its primary mechanism of action is the inhibition of norepinephrine uptake.[1] It has also been shown to reverse reserpine-induced hypothermia, a common preclinical screen for antidepressant activity.[1]
Q2: What are the main in vitro and in vivo assays used to characterize this compound?
The primary assays for characterizing this compound and similar compounds are:
-
In Vitro: Norepinephrine reuptake inhibition assays. These are typically performed using radiolabeled norepinephrine or a fluorescent substrate in cells expressing the norepinephrine transporter (NET) or in synaptosomal preparations.
-
In Vivo: Reversal of reserpine-induced hypothermia in rodents. This model is used to assess potential antidepressant-like activity.
Q3: What are some common sources of experimental variability when working with norepinephrine reuptake inhibitors like this compound?
Variability in experimental outcomes can arise from several factors:
-
In Vitro Assays: Cell line stability and passage number, consistency of reagent preparation, incubation times and temperatures, and the specific activity of radioligands can all contribute to variability.
-
In Vivo Studies: Animal strain, age, sex, and housing conditions can influence the results of behavioral and physiological assays.[2][3][4] The timing of drug administration and the method of temperature measurement are critical in the reserpine-induced hypothermia model.
Troubleshooting Guides
In Vitro Norepinephrine Reuptake Inhibition Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal/low specific binding | 1. Inadequate washing steps. 2. Non-specific binding of the radioligand to the filter or plate. 3. Low receptor expression in the cell line. | 1. Optimize the number and duration of wash steps with ice-cold buffer. 2. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). 3. Verify transporter expression via Western blot or qPCR. |
| Poor reproducibility between experiments | 1. Inconsistent cell density at the time of the assay. 2. Variability in reagent preparation (e.g., buffer pH, compound dilutions). 3. Fluctuation in incubation temperature. | 1. Ensure consistent cell seeding and confluency. 2. Prepare fresh reagents for each experiment and validate their concentrations. 3. Use a calibrated incubator and monitor the temperature closely. |
| Unexpectedly low potency (high IC50) | 1. Degradation of this compound. 2. Incorrect concentration of the competing substrate (e.g., radiolabeled norepinephrine). 3. Suboptimal assay conditions. | 1. Verify the integrity of the compound stock. 2. Use a substrate concentration at or below its Km for the transporter. 3. Optimize incubation time and buffer composition. |
In Vivo Reversal of Reserpine-Induced Hypothermia Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline body temperature | 1. Stress induced by handling or injection. 2. Variation in ambient temperature. 3. Inconsistent measurement technique. | 1. Acclimate animals to handling and injection procedures. 2. Maintain a constant and controlled ambient temperature. 3. Use a calibrated thermometer and ensure consistent probe insertion depth. |
| Lack of significant hypothermic response to reserpine | 1. Incorrect dose or route of administration of reserpine. 2. Animal strain is resistant to reserpine's effects. | 1. Verify the dose and administration route of reserpine. 2. Consult literature for appropriate strains known to respond in this model. |
| Inconsistent reversal of hypothermia with this compound | 1. Variability in drug absorption or metabolism. 2. Incorrect timing of this compound administration relative to reserpine. 3. Insufficient dose of this compound. | 1. Consider the pharmacokinetic profile of this compound and ensure consistent dosing. 2. Optimize the time interval between reserpine and this compound administration. 3. Perform a dose-response study to determine the optimal effective dose. |
Quantitative Data
Disclaimer: The following quantitative data is presented for illustrative purposes and is based on typical values for norepinephrine reuptake inhibitors. Specific experimental data for this compound from the primary literature is not currently available.
Table 1: Illustrative In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 (Norepinephrine Uptake) | e.g., 15 nM | HEK293 cells expressing human NET, [3H]-norepinephrine as substrate. |
| Ki (Norepinephrine Transporter) | e.g., 8 nM | Calculated from IC50 using the Cheng-Prusoff equation. |
Table 2: Illustrative In Vivo Efficacy of this compound
| Parameter | Value | Animal Model |
| ED50 (Reversal of Reserpine-Induced Hypothermia) | e.g., 5 mg/kg, p.o. | Male Sprague-Dawley rats. |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay Protocol
Objective: To determine the in vitro potency of this compound to inhibit norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[3H]-Norepinephrine (Radioligand).
-
This compound.
-
Desipramine (positive control).
-
Scintillation fluid and microplates.
-
Filtration apparatus.
Methodology:
-
Cell Culture: Culture hNET-HEK293 cells to ~90% confluency.
-
Assay Preparation:
-
Prepare serial dilutions of this compound and desipramine in assay buffer.
-
Prepare a solution of [3H]-Norepinephrine in assay buffer at a concentration close to its Km.
-
-
Assay Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Aliquot cell suspension into microplate wells.
-
Add the test compounds (this compound, desipramine, or vehicle).
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the uptake reaction by adding [3H]-Norepinephrine.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Reversal of Reserpine-Induced Hypothermia Protocol
Objective: To assess the in vivo antidepressant-like activity of this compound.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain).
-
Reserpine solution.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Rectal thermometer.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Reserpine Administration: Administer a single dose of reserpine (e.g., 2 mg/kg, i.p.) to induce hypothermia.
-
Compound Administration: At a specified time after reserpine administration (e.g., 18 hours), administer this compound or vehicle orally.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after this compound administration.
-
Data Analysis:
-
Calculate the change in body temperature from the post-reserpine baseline for each animal at each time point.
-
Compare the temperature changes in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Determine the ED50 if a dose-response study is conducted.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Norepinephrine Uptake Assay Workflow.
References
Technical Support Center: Enhancing Preclinical Delivery of Poorly Soluble Norepinephrine Reuptake Inhibitors
Disclaimer: This technical support center provides a generalized framework for improving the delivery of poorly soluble norepinephrine reuptake inhibitors (NRIs) in animal studies. Despite extensive searches, specific physicochemical properties, in vivo data, and detailed experimental protocols for RS-51324 are not publicly available. Therefore, the following guidance is based on established principles for formulating and administering compounds with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My NRI compound has very low aqueous solubility. What are the initial steps to improve its delivery for in vivo studies?
A1: For poorly soluble NRIs, the primary goal is to enhance dissolution and absorption. Initial steps should involve characterizing the compound's physicochemical properties (if not already known), such as its solubility in various solvents, logP, and pKa. Based on these properties, you can select a suitable formulation strategy. Common starting points include simple solutions in a co-solvent system or suspensions with a wetting agent.
Q2: What are the most common formulation strategies for oral administration of poorly soluble compounds in animal studies?
A2: Several strategies can be employed, ranging in complexity. These include:
-
Co-solvent systems: Using a mixture of water-miscible organic solvents to dissolve the compound.
-
Surfactant dispersions: Incorporating surfactants to form micelles that encapsulate the drug.
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.[1][2]
-
Solid dispersions: Dispersing the drug in a solid polymer matrix to improve wettability and dissolution.
Q3: How do I choose the right animal model for my NRI study?
A3: The choice of animal model is critical for obtaining reliable data. Rats are a commonly used species for oral drug delivery and pharmacokinetic studies due to their well-characterized gastrointestinal physiology and handling feasibility.[3] However, the most appropriate model depends on the specific research question and the metabolic profile of the compound. Non-human primates, for instance, have a gastrointestinal tract more similar to humans.[3]
Q4: What are the key considerations for dose volume and administration technique in rats?
A4: For oral gavage in rats, the dose volume should typically be between 10-20 ml/kg body weight. It is crucial to use a proper gavage needle and technique to avoid perforation of the esophagus or stomach and to ensure the compound is delivered to the stomach. Alternatives to gavage, such as voluntary consumption in a palatable vehicle, can also be considered to reduce animal stress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or variable bioavailability | - Poor dissolution of the compound in the GI tract.- Precipitation of the compound upon dilution in the stomach.- High first-pass metabolism. | - Switch to a more robust formulation (e.g., lipid-based system or solid dispersion).- Reduce particle size (micronization/nanonization).- Investigate alternative routes of administration (e.g., intraperitoneal) to bypass first-pass metabolism. |
| Compound precipitation in the formulation | - Supersaturation of the compound in the vehicle.- Temperature changes affecting solubility. | - Increase the amount of co-solvent or surfactant.- Gently warm the formulation before administration (ensure compound stability).- Prepare fresh formulations before each use. |
| Animal distress during or after dosing | - Improper oral gavage technique.- Irritation caused by the formulation vehicle. | - Ensure proper training in oral gavage techniques.- Consider less stressful administration methods (e.g., voluntary intake).- Evaluate the tolerability of the vehicle in a pilot study. |
| Inconsistent results between animals | - Variability in food intake (food effects).- Inaccurate dosing.- Differences in animal health status. | - Standardize the fasting period before dosing.- Ensure accurate calculation of dose volume based on individual animal weight.- Use healthy, age-matched animals. |
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | A solution of the drug in a mixture of water and a water-miscible organic solvent (e.g., PEG 400, ethanol). | Simple to prepare, can achieve high drug loading. | Potential for drug precipitation upon dilution in the GI tract, potential for solvent toxicity. |
| Surfactant Dispersion | The drug is solubilized in surfactant micelles. | Can significantly increase solubility, improves wetting. | Surfactants can have GI side effects, potential for drug-surfactant interactions. |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms an emulsion in the GI tract. | Enhances lymphatic absorption, can bypass first-pass metabolism, protects the drug from degradation. | More complex to formulate, potential for GI intolerance. |
| Particle Size Reduction (Nanosuspension) | The drug is milled to the nanometer size range to increase its surface area. | Increases dissolution velocity, can improve bioavailability. | Can be challenging to manufacture and stabilize, potential for particle aggregation. |
| Solid Dispersion | The drug is dispersed in a solid polymer matrix. | Enhances wettability and dissolution rate, can stabilize amorphous forms of the drug. | Can be physically unstable (recrystallization), requires specialized manufacturing techniques. |
Experimental Protocols
Protocol: Preparation of a Co-solvent Formulation
-
Objective: To prepare a 10 mg/mL solution of a poorly soluble NRI in a co-solvent vehicle.
-
Materials:
-
NRI compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Glass vials, magnetic stirrer, and stir bar
-
-
Procedure:
-
Weigh the required amount of the NRI compound and place it in a glass vial.
-
Add a 1:1 mixture of PEG 400 and PG to the vial.
-
Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used to aid dissolution, provided the compound is stable at that temperature.
-
Once dissolved, add sterile water to achieve the final desired concentration. The final vehicle composition might be, for example, 40% PEG 400, 40% PG, and 20% water.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
Protocol: Oral Gavage in Rats
-
Objective: To administer a formulated NRI to a rat via oral gavage.
-
Materials:
-
Rat
-
Formulated NRI
-
Appropriately sized gavage needle (flexible tip is recommended)
-
Syringe
-
-
Procedure:
-
Accurately weigh the rat to determine the correct dose volume.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is in the stomach (pre-measure the insertion length against the rat), slowly administer the formulation.
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of a norepinephrine reuptake inhibitor (NRI) like this compound.
Caption: Experimental workflow for developing a suitable formulation for a poorly soluble compound.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-51324 degradation and proper storage conditions
Important Notice: Information regarding the specific degradation pathways, stability, and storage conditions for RS-51324 is not publicly available in the searched resources. The following troubleshooting guides and FAQs are based on general best practices for handling chemical compounds in a research setting. For specific guidance on this compound, it is crucial to consult the manufacturer's or supplier's technical data sheets and safety data sheets (SDS).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the recommended storage conditions for this compound? | While specific data for this compound is unavailable, similar compounds are typically stored in a cool, dry, and dark place. Refer to the manufacturer's documentation for precise temperature and humidity requirements. |
| How can I prevent the degradation of this compound? | To minimize degradation, avoid exposure to light, moisture, and extreme temperatures. Use of amber vials or light-blocking containers is recommended. Ensure the storage container is tightly sealed to prevent moisture ingress. |
| What are the potential signs of this compound degradation? | Visual indicators of degradation can include a change in color, clarity, or the appearance of precipitates in solutions. For solid forms, clumping or discoloration may be observed. However, degradation can occur without any visible changes. Analytical methods such as HPLC are necessary for confirmation. |
| How long is this compound stable in solution? | The stability of this compound in solution is not documented in the available resources. It is highly dependent on the solvent, concentration, pH, and storage conditions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, conduct a small-scale stability study under your specific experimental conditions. |
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Unexpected or inconsistent results in assays using this compound could be attributed to its degradation.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Issue: Suspected Contamination or Degradation of Solid Compound
If you suspect the solid stock of this compound has been compromised, follow these steps.
Logical Relationship Diagram:
Caption: Decision process for suspected solid compound degradation.
Experimental Protocols
As no specific stability studies for this compound were found, a general protocol for assessing the stability of a compound in a specific solvent and storage condition is provided below. This should be adapted based on the specific characteristics of this compound and the analytical capabilities available.
Protocol: Preliminary Stability Assessment of a Compound in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound (e.g., this compound).
-
Dissolve it in a specific volume of the desired solvent (e.g., DMSO, PBS) to achieve a known concentration.
-
Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
This initial analysis will serve as the baseline (T=0) for purity and concentration.
-
Record the peak area and retention time of the parent compound.
-
-
Storage:
-
Divide the remaining stock solution into several smaller, tightly sealed, light-protected aliquots.
-
Store these aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample using the same analytical method and conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 measurement.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Experimental Workflow Diagram:
Caption: Workflow for a preliminary compound stability study.
Optimizing incubation times for RS-51324 experiments
Disclaimer: No publicly available scientific literature or experimental data could be found for a compound designated "RS-51324." The following technical support guide is a generalized template based on common practices for optimizing incubation times for novel small-molecule inhibitors in cell-based assays. Researchers should adapt these guidelines using their specific experimental findings for this compound.
Frequently Asked Questions (FAQs)
???+ question "What is the primary goal of optimizing the incubation time for this compound?"
???+ question "How do I determine the initial range of incubation times to test for this compound?"
???+ question "Should I change the concentration of this compound when testing different incubation times?"
???+ question "How can I be sure that the observed effect is not due to cytotoxicity?"
Troubleshooting Guides
???+ question "Issue: I see high variability in my results at longer incubation times (e.g., 48 and 72 hours)."
???+ question "Issue: this compound does not show any significant effect, even at high concentrations and long incubation times."
Data Presentation
Table 1: Effect of Incubation Time on the IC50 of this compound
| Incubation Time (Hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| 12 | 850.2 | 750.1 - 963.4 |
| 24 | 435.8 | 389.5 - 487.6 |
| 48 | 210.5 | 185.7 - 238.6 |
| 72 | 225.3 | 198.1 - 256.2 |
This table illustrates how the apparent potency (IC50) of a hypothetical compound can change with incubation time. The optimal potency is observed at 48 hours, with a slight decrease at 72 hours, which could be indicative of cytotoxicity or other secondary effects.
Table 2: Cell Viability in the Presence of this compound
| Concentration (nM) | % Viability at 24h | % Viability at 48h | % Viability at 72h |
| 100 | 98.5% | 97.2% | 95.4% |
| 500 | 96.2% | 90.1% | 82.3% |
| 1000 | 94.8% | 85.4% | 70.1% |
| 5000 | 88.1% | 72.3% | 55.6% |
This table shows the percentage of viable cells at different concentrations and incubation times, helping to distinguish the desired inhibitory effect from general cytotoxicity.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound via a Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density that will not lead to overgrowth within the longest time point (e.g., 72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing media from the cells and add the 2x compound dilutions. Also, include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: At the end of each incubation period, perform a cell viability or proliferation assay (e.g., using a resazurin-based reagent).
-
Data Analysis: Measure the signal (e.g., fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves for each time point to determine the IC50 values.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Technical Support Center: Novel NRIs in the Forced Swim Test
This guide provides troubleshooting advice and standardized protocols for researchers evaluating novel Norepinephrine Reuptake Inhibitors (NRIs) using the Forced Swim Test (FST).
Frequently Asked Questions (FAQs)
Q1: Why do standard Forced Swim Test (FST) protocols often fail to detect the effects of novel Norepinephrine Reuptake Inhibitors (NRIs)?
Standard FST protocols, which often only measure total immobility time, can be insufficient for evaluating NRIs. This is because NRIs do not affect all active behaviors equally. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) that tend to increase swimming, NRIs are known to selectively increase climbing behavior.[1][2] If climbing is not scored as a distinct category from general mobility, the specific antidepressant-like effects of an NRI may be missed, leading to false-negative results.
Q2: What are the primary behavioral indicators of NRI efficacy in the FST?
The most critical indicator for an effective NRI is a significant, dose-dependent increase in climbing behavior .[2] This is often accompanied by a corresponding decrease in immobility. Simply observing a reduction in immobility without identifying which active behavior replaced it can lead to misinterpretation, as the effect could be due to general motor activation rather than a specific antidepressant-like pathway engagement.[3][4]
Q3: Is a pre-test session necessary when testing novel NRIs in mice?
For mice, a pre-test session is often omitted.[5] A single 6-minute test session, where the first 2 minutes are for habituation and the last 4 minutes are scored, is common practice.[3][6] The rationale is that mice exhibit stable immobile behavior without a pre-test.[5] For rats, the traditional two-session protocol (a 15-minute pre-test followed by a 5-minute test 24 hours later) is still widely used to induce a stable baseline of immobility.[1][5]
Troubleshooting Guides
Problem: My novel NRI shows no significant effect on immobility time.
-
Answer and Solution: This is a common issue when researchers do not differentiate between active behaviors. The primary effect of noradrenergic compounds is an increase in climbing.
-
Re-score Your Data: If video recordings are available, re-analyze them, carefully scoring time spent in three distinct behaviors: Immobility , Swimming , and Climbing . Refer to the Behavioral Scoring Definitions table below for guidance.
-
Analyze Climbing Behavior: Perform a statistical analysis specifically on the climbing duration. A significant increase in climbing, even with a non-significant change in overall immobility, is a positive indicator of NRI activity.[2]
-
Verify Compound Activity: Ensure the compound has the expected pharmacokinetic profile and brain penetrance to engage central targets.
-
Consult the Logic Diagram: Follow the decision tree below to systematically troubleshoot your results.
-
Problem: I am observing high variability in the data, even within the same treatment group.
-
Answer and Solution: High variance can obscure true compound effects. Several factors can contribute to this.
-
Animal Strain and Demographics: Different rodent strains exhibit different baseline levels of activity and immobility.[3] Ensure all animals are of the same strain, sex, and age/weight class to minimize biological variability.[1]
-
Habituation and Handling: Insufficient habituation to the facility and handling by the experimenter can increase stress and data scatter. Handle animals consistently for several days prior to the experiment.
-
Environmental Consistency: Conduct all tests at the same time of day under identical lighting and noise conditions. Water temperature should be strictly controlled, as minor variations can alter behavior.[1]
-
Dosing and Administration: Ensure the route and timing of administration are consistent. The time between injection and testing should be based on the compound's known pharmacokinetic profile to ensure peak efficacy during the test.
-
Problem: The compound is not producing a clear dose-response relationship.
-
Answer and Solution: Catecholaminergic systems often exhibit non-linear, "inverted-U" shaped dose-response curves. A lack of response may occur if the selected doses are too low (sub-threshold) or too high (producing competing behaviors or side effects).
-
Conduct a Pilot Study: Test a wider range of doses. Include at least 4-5 doses spread across a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) to identify the optimal therapeutic window.
-
Assess Locomotor Activity: Use an open-field test to check if higher doses are causing general hyperactivity.[3] A significant increase in locomotion can confound FST results, as the animal may be more active due to stimulation rather than a specific antidepressant-like effect.[4] If hyperactivity is observed, the FST data at that dose may not be interpretable as a specific antidepressant effect.
-
Experimental Protocols
Modified Forced Swim Test Protocol for Novel NRIs (Rat)
This protocol is adapted to enhance the detection of NRI-specific behavioral effects.
-
Apparatus:
-
Cylinders (40-50 cm height x 20 cm diameter) made of transparent Plexiglas.
-
Fill with water (23-25°C) to a depth of 30 cm. This depth is crucial to prevent the rat from supporting itself by touching the bottom with its tail.[5]
-
-
Animal Handling:
-
Habituate male Sprague-Dawley or Wistar rats (250-300g) to the testing room for at least 60 minutes before the first session.
-
Handle animals for 5 minutes daily for 3 days preceding the experiment.
-
-
Procedure (2-Day Protocol):
-
Day 1 (Pre-test): Place each rat in its assigned cylinder for a 15-minute swim session.[1] After 15 minutes, remove the rat, dry it gently with a towel, and return it to its home cage. The water should be changed after each animal.
-
Day 2 (Test Session):
-
Administer the novel NRI or vehicle at the predetermined time before the test (e.g., 30-60 minutes for IP injection, dependent on compound PK).
-
Place the rat back into the same cylinder with fresh water (23-25°C).
-
Record a 5-minute test session.[1] Video recording from the side is essential for accurate scoring.
-
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the video for the entire 5-minute duration.
-
Score the cumulative time (in seconds) spent in each of the three behaviors: immobility , swimming , and climbing .
-
Use ANOVA followed by post-hoc tests to compare treatment groups for each behavioral category. The primary outcome of interest for an NRI is a significant increase in climbing time.
-
Data Summary Tables
Table 1: Recommended FST Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Species | Rat (preferred for NRI studies) | Clearer differentiation of climbing and swimming behaviors.[3] |
| Water Temperature | 23 - 25°C | Consistency is critical; deviations affect animal activity.[1][5] |
| Water Depth (Rat) | 30 cm | Prevents tail-bracing, ensuring active swimming is required.[5] |
| Test Duration (Mouse) | 6 minutes (score final 4) | Standard for single-session mouse FST protocol.[3] |
| Test Duration (Rat) | 5 minutes (after 24h pre-test) | Standard for two-session rat FST protocol.[1] |
Table 2: Behavioral Scoring Definitions
| Behavior | Definition |
|---|---|
| Immobility | Animal remains floating with no additional movements other than those necessary to keep its head above water.[1][7] |
| Swimming | Animal makes active swimming motions, moving around the cylinder (typically horizontally). Forepaws are usually not breaking the surface.[1] |
| Climbing | Animal makes active, forceful upward movements with its forepaws directed against the cylinder wall.[1][2] |
Visualizations
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. commons.nmu.edu [commons.nmu.edu]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Validation & Comparative
Validating the Antidepressant-Like Effects of RS-51324: A Comparative Analysis
Initial investigations suggest that RS-51324, a novel pharmacological agent, may possess antidepressant properties. Available information indicates its mechanism of action involves the inhibition of norepinephrine uptake and it has shown efficacy in preclinical models predictive of antidepressant activity, such as the reversal of reserpine-induced hypothermia.
However, a comprehensive comparative analysis with established antidepressant drugs is hindered by the limited availability of detailed experimental data. The primary source of information, a 1981 publication by Wallach M.B., et al., titled "The neuro-and cardiovascular pharmacology of this compound, a potential antidepressant," remains largely inaccessible in its full-text form. Consequently, specific quantitative data (e.g., IC50 and ED50 values) and detailed experimental protocols for this compound are not publicly available.
This guide, therefore, will provide a comparative framework based on the known mechanism of this compound and the established profiles of other norepinephrine reuptake inhibitors. It will also present standardized protocols for the key experiments cited in the abstract of the primary literature to illustrate how such a validation would be conducted.
Mechanism of Action: A Comparative Overview
This compound is classified as a norepinephrine reuptake inhibitor. This mechanism is shared with several well-established antidepressant medications. The table below compares the primary mechanism of action of this compound with other relevant antidepressant classes.
| Drug/Class | Primary Mechanism of Action |
| This compound | Norepinephrine (NE) Reuptake Inhibition |
| Tricyclic Antidepressants (TCAs) e.g., Desipramine, Imipramine | Inhibition of Norepinephrine (NE) and Serotonin (5-HT) Reuptake |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) e.g., Venlafaxine, Duloxetine | Inhibition of Serotonin (5-HT) and Norepinephrine (NE) Reuptake |
| Selective Serotonin Reuptake Inhibitors (SSRIs) e.g., Fluoxetine, Sertraline | Selective Inhibition of Serotonin (5-HT) Reuptake |
Preclinical Models for Antidepressant Activity
The antidepressant potential of a compound is often initially assessed using in vivo and in vitro preclinical models. The abstract of the key publication on this compound mentions two such models: inhibition of norepinephrine uptake and reversal of reserpine-induced hypothermia.
Norepinephrine Reuptake Inhibition Assay
This in vitro assay measures the ability of a compound to block the reuptake of norepinephrine into neuronal cells. A lower IC50 value indicates greater potency.
Experimental Protocol: Norepinephrine Reuptake Inhibition Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (NET) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference compound (e.g., Desipramine).
-
Radioligand Addition: A radiolabeled substrate, such as [³H]-norepinephrine, is added to each well.
-
Incubation and Termination: The plates are incubated to allow for norepinephrine uptake. The uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated.
Reserpine-Induced Hypothermia Model
Reserpine is a drug that depletes monoamines (norepinephrine, serotonin, and dopamine) in the brain, leading to a drop in body temperature (hypothermia) in rodents, a state considered to model certain aspects of depression. The ability of a test compound to reverse this hypothermia is indicative of its potential antidepressant activity.
Experimental Protocol: Reserpine-Induced Hypothermia in Rodents
-
Animal Acclimation: Male mice or rats are acclimated to the laboratory conditions for at least one week.
-
Baseline Temperature: The baseline rectal temperature of each animal is measured.
-
Reserpine Administration: Reserpine is administered intraperitoneally (i.p.) to induce hypothermia.
-
Compound Administration: At a specified time after reserpine administration, the test compound (e.g., this compound) or a reference antidepressant (e.g., Imipramine) is administered.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals for several hours after drug administration.
-
Data Analysis: The degree of reversal of hypothermia by the test compound is calculated and the effective dose that produces 50% of the maximum reversal (ED50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by norepinephrine reuptake inhibitors and a typical experimental workflow for validating an antidepressant candidate.
Caption: Mechanism of Norepinephrine Reuptake Inhibition by this compound.
A Preclinical Comparative Analysis of RS-51324 and Desipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of the pharmacological profiles of RS-51324 and the well-characterized tricyclic antidepressant, desipramine. The primary focus is on their effects on norepinephrine reuptake and their interactions with key neurotransmitter receptors implicated in the therapeutic efficacy and side-effect profiles of antidepressant medications. While extensive data is available for desipramine, quantitative preclinical data for this compound is limited in the public domain. This guide summarizes the available information to facilitate a comparative understanding.
Mechanism of Action and Signaling Pathways
Both this compound and desipramine are reported to act as inhibitors of norepinephrine reuptake.[1] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This is believed to be a primary mechanism for their antidepressant effects.
Desipramine, as a typical tricyclic antidepressant, also exhibits affinity for other receptors, which contributes to its side-effect profile.[2][3] These include muscarinic acetylcholine receptors (anticholinergic effects) and α1-adrenergic receptors (cardiovascular effects such as orthostatic hypotension).[2][3]
Caption: Simplified signaling pathway for norepinephrine and the inhibitory action of this compound and desipramine on the norepinephrine transporter (NET).
Quantitative Data Comparison
Norepinephrine Transporter (NET) Inhibition
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) |
| Desipramine | [3H]-Nisoxetine Binding | Human | - | 0.63 - 3.5[2] |
| This compound | Norepinephrine Uptake | - | Data not available | Data not available |
Receptor Binding Affinities
| Compound | Receptor Target | Species | Ki (nM) |
| Desipramine | Muscarinic Acetylcholine Receptor (mAChR) | Human | 66 - 198[2] |
| α1-Adrenergic Receptor | Human | 115 - 350[2] | |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) | - | Data not available |
| α1-Adrenergic Receptor | - | Data not available |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are generalized protocols and may not reflect the exact methods used to generate the data in the tables.
Norepinephrine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET).
Caption: Experimental workflow for a norepinephrine uptake inhibition assay.
Protocol Details:
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., cortex or hippocampus) of rodents. Alternatively, cell lines stably expressing the human norepinephrine transporter (hNET) are cultured.
-
Pre-incubation: The prepared synaptosomes or cells are pre-incubated with various concentrations of the test compound (this compound or desipramine) or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Radiolabeled norepinephrine (e.g., [3H]-NE) is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) to allow for the uptake of the radiolabeled neurotransmitter.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells. The filters are then washed with ice-cold buffer to remove any unbound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of norepinephrine uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is then determined by non-linear regression analysis.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Caption: General workflow for a radioligand receptor binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target receptor (e.g., muscarinic acetylcholine receptors or α1-adrenergic receptors).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-QNB for muscarinic receptors or [3H]-prazosin for α1-adrenergic receptors) and a range of concentrations of the unlabeled test compound (this compound or desipramine).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The membranes with the bound radioligand are retained on the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data Analysis: The specific binding at each concentration of the test compound is calculated. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Summary and Conclusion
Desipramine is a potent inhibitor of the norepinephrine transporter, a characteristic it is believed to share with this compound. However, desipramine's clinical profile is also influenced by its moderate affinity for muscarinic and α1-adrenergic receptors, which are associated with its anticholinergic and cardiovascular side effects, respectively.[2][3]
The lack of publicly available, quantitative preclinical data for this compound on these key off-target receptors prevents a direct comparison of its potential side-effect profile with that of desipramine. Further research and publication of the pharmacological profile of this compound are necessary to fully assess its selectivity and potential clinical advantages or disadvantages compared to established tricyclic antidepressants like desipramine. Researchers in the field are encouraged to consult the primary literature, specifically the work by Wallach M.B. et al. in Progress in Neuro-Psychopharmacology (1981), for a more detailed understanding of the preclinical pharmacology of this compound.[1]
References
A Comparative Analysis of RS-51324 and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective norepinephrine reuptake inhibitor (NRI) RS-51324 with other well-established NRIs, including reboxetine, atomoxetine, and viloxazine. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological similarities and differences between these compounds.
Introduction to this compound
Comparative Pharmacological Data
While specific quantitative data for this compound is lacking, a comparison of its known function with other selective NRIs can be made based on their well-documented pharmacological profiles. The following table summarizes the binding affinities (Ki, in nM) of reboxetine, atomoxetine, and viloxazine for the human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reboxetine | 1.1 - 13.4 | 129 - 1745 | >10,000 | ~12 - 130 |
| Atomoxetine | 2 - 5 | 9 - 390 | 1080 - 1750 | ~4.5 - 78 |
| Viloxazine | 155 - 630 | 17,300 | >100,000 | ~111 |
Note: Data is compiled from multiple sources and may vary based on experimental conditions. The selectivity ratio is calculated as Ki(SERT)/Ki(NET).
Reboxetine demonstrates high affinity and selectivity for the norepinephrine transporter.[2][3][4] Its affinity for SERT is significantly lower, and it has negligible affinity for DAT.[2][4]
Atomoxetine also shows high affinity for NET.[5][6][7] While still selective for NET, it has a comparatively higher affinity for SERT than reboxetine in some studies.[5][8][9] Its affinity for DAT is considerably lower.[6]
Viloxazine exhibits a more moderate affinity for NET compared to reboxetine and atomoxetine.[5][10] It has very low affinity for both SERT and DAT, resulting in a high selectivity for NET over the other monoamine transporters.[5][10]
Signaling Pathway of Norepinephrine Reuptake Inhibition
The primary mechanism of action for these compounds is the blockade of the norepinephrine transporter. This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Norepinephrine reuptake inhibition pathway.
Experimental Protocols
The data presented for the established NRIs are typically derived from a series of standardized in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound for a specific transporter.
-
Objective: To quantify the affinity (Ki) of a test compound for monoamine transporters (NET, SERT, DAT).
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target transporter (e.g., HEK293 cells transfected with human NET) are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of living animals.
-
Objective: To assess the effect of a drug on the extracellular concentrations of norepinephrine and other neurotransmitters in specific brain regions (e.g., prefrontal cortex).[11][12]
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest in an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.
-
Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the neurotransmitter levels.
-
Drug Administration: The test compound is administered, and changes in neurotransmitter levels from baseline are measured over time.[11]
-
Behavioral Assays for Antidepressant-like Activity
Animal models of depression are used to predict the potential therapeutic efficacy of new compounds.
-
Forced Swim Test:
-
Procedure: A rodent is placed in a cylinder of water from which it cannot escape. The duration of immobility (a state of passive floating) is measured.
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test:
-
Procedure: A mouse is suspended by its tail for a set period. The duration of immobility is recorded.
-
Interpretation: Similar to the forced swim test, a reduction in immobility time suggests potential antidepressant activity.
-
Experimental Workflow for NRI Comparison
The development and comparison of novel NRIs typically follow a structured workflow, from initial in vitro screening to in vivo behavioral studies.
Typical experimental workflow for comparing NRIs.
Conclusion
This compound is identified as a norepinephrine reuptake inhibitor with potential antidepressant properties. However, the lack of publicly available quantitative binding and selectivity data makes a direct and comprehensive comparison with other selective NRIs like reboxetine, atomoxetine, and viloxazine challenging. These established compounds have well-defined pharmacological profiles, demonstrating high affinity and selectivity for the norepinephrine transporter, which is believed to be the primary mechanism underlying their therapeutic effects. Further research providing detailed in vitro and in vivo data for this compound is necessary to fully elucidate its pharmacological profile and potential clinical utility in comparison to existing selective norepinephrine reuptake inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity Profile of RS-51324 and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
This guide provides a detailed comparison of the monoamine transporter selectivity profile of the investigational compound RS-51324 against commonly known Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the pharmacological distinctions between these compounds.
While comprehensive quantitative binding data for this compound is not publicly available, existing literature describes it as a potential antidepressant agent that functions by inhibiting norepinephrine uptake[1]. This positions it as a norepinephrine reuptake inhibitor (NRI). In contrast, SNRIs are characterized by their dual mechanism of action, inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE)[2][3][4].
Comparative Selectivity of this compound and SNRIs
The primary distinction lies in their targets. This compound is understood to be selective for the norepinephrine transporter (NET), whereas SNRIs exhibit varying degrees of affinity for both the serotonin transporter (SERT) and NET.
Data Presentation: SNRI Selectivity Profiles
The table below summarizes the in vitro binding affinities (Ki, in nM) and selectivity ratios for several common SNRIs. Lower Ki values indicate higher binding affinity. The selectivity ratio is typically calculated as Ki (NET) / Ki (SERT), where a value less than 1 indicates higher potency for NET, and a value greater than 1 indicates higher potency for SERT.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT:NET Selectivity Ratio |
| Venlafaxine | Varies | 1920[5] | >1000 | ~30[3][5] |
| Desvenlafaxine | Varies | 558[5] | >1000 | ~10-14[5][6] |
| Duloxetine | Varies | 1.17[5] | Weak Inhibition[5] | ~10[3][5] |
| Milnacipran | Varies | 22[5] | No Effect[6] | ~1.6 (near equal affinity)[3][5] |
| Levomilnacipran | Varies | 92.2[5] | No Effect[6] | ~0.5 (2-fold greater for NET)[6] |
Note: Ki values can vary between studies based on experimental conditions. The selectivity ratios provide a more consistent measure for comparison.
Signaling Pathway and Mechanism of Action
Both this compound and SNRIs exert their effects by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft. By binding to and inhibiting the function of their respective transporters (NET for this compound; SERT and NET for SNRIs), these drugs increase the extracellular concentration of these neurotransmitters. This enhanced concentration leads to greater activation of postsynaptic receptors, thereby modulating downstream signaling pathways associated with mood and cognition.
Experimental Protocols
The determination of binding affinities (Ki) for monoamine transporters is typically conducted using in vitro radioligand binding assays. Below is a representative experimental protocol.
Protocol: Competitive Radioligand Binding Assay for SERT, NET, and DAT
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or an SNRI) for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
2. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
-
Test Compound: this compound or SNRI, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
3. Procedure:
-
Reaction Setup: For each transporter, assays are set up in triplicate in 96-well plates. Each well contains:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound at various concentrations.
-
50 µL of the specific radioligand at a concentration near its Kd value.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).
-
-
Incubation: The plates are incubated for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Radioactivity Measurement: The filters are collected, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of the control inhibitor) from the total binding (counts with buffer only).
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the transporter.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNRIs: The Pharmacology, Clinical Efficacy, and Tolerability in Comparison with Other Classes of Antidepressants | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norepinephrine Transporter Occupancy: A Focus on RS-51324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm norepinephrine transporter (NET) occupancy, with a specific focus on the novel antidepressant agent RS-51324. While direct in vivo human NET occupancy data for this compound is not extensively available in publicly accessible literature, this document outlines the established experimental protocols used for similar compounds and presents available data for key alternatives. This guide serves as a resource for designing studies to characterize the NET binding properties of new chemical entities like this compound.
Introduction to this compound
This compound is recognized as an antidepressant agent that functions, at least in part, by inhibiting the reuptake of norepinephrine. This mechanism of action is shared by a variety of established antidepressant medications. The therapeutic efficacy of such drugs is often correlated with their ability to occupy and block the norepinephrine transporter, thereby increasing the synaptic concentration of norepinephrine.
Comparative Data on NET Occupancy
Quantifying the extent of NET occupancy at therapeutic doses is a critical step in the development of novel antidepressants. Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree of transporter occupancy in the human brain. While specific PET data for this compound is not available, the following table summarizes NET occupancy data for other well-characterized drugs, providing a benchmark for potential studies on this compound.
| Compound | Dosage | Mean NET Occupancy (%) | Brain Region | Method |
| Duloxetine | 20 mg | 29.7% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 |
| 40 mg | 30.5% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 | |
| 60 mg | 40.0% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 | |
| Nortriptyline | 75-200 mg/day | ~50-70% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 |
| Quetiapine XR (via norquetiapine) | 150 mg/day | 19% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 |
| 300 mg/day | 35% | Thalamus | PET with (S,S)-[¹⁸F]FMeNER-D2 | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate future research on this compound, this section details the established methodologies for assessing NET occupancy, both in vivo and in vitro.
In Vivo Norepinephrine Transporter Occupancy Measurement using PET
Objective: To quantify the percentage of norepinephrine transporters occupied by a drug in the living human brain.
Methodology:
-
Radioligand Selection: A specific PET radioligand that binds to NET is required. A commonly used and validated radioligand is (S,S)-[¹⁸F]FMeNER-D2.
-
Subject Recruitment: Healthy volunteers or patients are recruited for the study.
-
Baseline PET Scan: A baseline PET scan is performed on each subject before administration of the investigational drug to measure the baseline NET availability.
-
The subject is positioned in the PET scanner.
-
A bolus of the radioligand (e.g., (S,S)-[¹⁸F]FMeNER-D2) is injected intravenously.
-
Dynamic PET data are acquired for a specified duration (e.g., 90-120 minutes).
-
-
Drug Administration: The subject is administered a single or multiple doses of the drug being investigated (e.g., this compound).
-
Post-Dosing PET Scan: After a predetermined time to allow for drug distribution and target engagement, a second PET scan is performed using the same procedure as the baseline scan.
-
Image Analysis:
-
PET images are reconstructed and co-registered with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs), such as the thalamus, which has a high density of NET.
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPND) of the radioligand is calculated for both the baseline and post-dosing conditions. BPND is a measure of the density of available transporters.
-
-
Occupancy Calculation: NET occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline.
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] * 100
-
In Vitro Norepinephrine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a compound for the norepinephrine transporter.
Methodology:
-
Tissue/Cell Preparation:
-
Prepare cell membranes from a cell line stably expressing the human norepinephrine transporter (hNET) or use synaptosomes prepared from specific brain regions (e.g., hypothalamus) of laboratory animals.
-
-
Radioligand: Select a suitable radioligand that binds to NET, such as [³H]nisoxetine.
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes or synaptosomes with a fixed concentration of the radioligand.
-
Add varying concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding to NET.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known NET inhibitor, like desipramine).
-
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and similar antidepressants is the inhibition of the norepinephrine transporter. The following diagram illustrates this process.
Conclusion
Confirming and quantifying norepinephrine transporter occupancy is a cornerstone in the preclinical and clinical development of novel antidepressant drugs. While direct in vivo human data for this compound is not yet widely published, the methodologies for its determination are well-established. By employing techniques such as PET imaging with specific radioligands and in vitro binding assays, researchers can effectively characterize the NET binding profile of this compound. The comparative data from existing NET inhibitors provide a valuable framework for interpreting these future findings and guiding the clinical development of this promising new agent.
Assessing the Specificity of a Novel Compound for the Norepinephrine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a critical protein in the central nervous system responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling.[1] Its pivotal role in regulating mood, attention, and various physiological processes establishes it as a key therapeutic target for a range of neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[1][2] Consequently, a high degree of specificity for NET is a paramount characteristic for drug candidates to minimize off-target effects that can arise from interactions with other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).
This guide provides a comprehensive framework for assessing the specificity of a research compound, hypothetically designated as RS-51324, for the norepinephrine transporter. As there is no publicly available information for a compound with this name, this document serves as a practical template. It offers a comparative analysis of well-characterized, selective NET inhibitors—Reboxetine, Atomoxetine, and Talopram. To provide a broader context for evaluating transporter specificity, this guide also includes data on less selective or dual-acting inhibitors, namely Duloxetine and Venlafaxine.
Data Presentation: Comparative Transporter Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki in nM) of several established NET inhibitors for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). The selectivity ratios (SERT/NET and DAT/NET) are calculated to provide a quantitative measure of the compound's preference for NET. A higher ratio is indicative of greater selectivity for the norepinephrine transporter.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (DAT/NET) |
| Reboxetine | 13.4[3] | 273.5[3] | >10,000[3] | 20.4 | >746 |
| Atomoxetine | 5.0 | 77.0 | 1451.0 | 15.4 | 290.2 |
| Talopram | 9.0[4] | 719.0[4] | - | 79.9 | - |
| Duloxetine | 7.5 | 0.8 | - | 0.11 | - |
| Venlafaxine | 2480.0 | 82.0 | - | 0.03 | - |
Experimental Protocols
Precise and detailed methodologies are fundamental for the accurate assessment of a compound's interaction with its intended target. The following sections outline generalized protocols for the key experiments employed to determine the binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells that are stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard cell culture conditions.
-
Cells are harvested, and crude membrane preparations are obtained through homogenization and subsequent centrifugation. The resulting membrane pellets are resuspended in an appropriate buffer for the assay.
-
-
Binding Assay:
-
The membrane preparations are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]WIN 35,428 for DAT) at a concentration close to its dissociation constant (Kd).
-
A range of concentrations of the test compound (e.g., this compound) is introduced to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent and selective inhibitor (e.g., desipramine for NET).
-
Following an incubation period to allow the binding to reach equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The radioactivity that is retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis of the resulting competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value by applying the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand, and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.
-
Cell Culture:
-
HEK293 cells that are stably expressing hNET, hSERT, or hDAT are grown in 96-well plates to facilitate high-throughput analysis.
-
-
Uptake Inhibition Assay:
-
The cells are pre-incubated with a range of concentrations of the test compound (e.g., this compound).
-
A radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT, or [³H]dopamine for DAT) is then added to initiate the uptake process.
-
The uptake is allowed to proceed for a defined, short period at 37°C.
-
The reaction is promptly terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are subsequently lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis of the dose-response curves.
-
Mandatory Visualization
Experimental Workflow for Assessing Transporter Specificity
Caption: Experimental workflow for determining the specificity of a compound for the norepinephrine transporter.
Logical Relationship for Determining Transporter Specificity
Caption: Logical framework for assessing a compound's transporter specificity by comparing its binding affinities.
References
- 1. [PDF] Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET | Semantic Scholar [semanticscholar.org]
- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reboxetine - Wikipedia [en.wikipedia.org]
- 4. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RS-51324 and Reboxetine: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological properties of RS-51324 and reboxetine, two compounds recognized for their interaction with the norepinephrine transporter. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these molecules based on available experimental data.
Introduction
This compound is a potential antidepressant agent that has been characterized as an inhibitor of norepinephrine uptake. Reboxetine is a well-established selective norepinephrine reuptake inhibitor (NRI) that has been approved for the treatment of depression in many countries.[1] This guide synthesizes the available pharmacological data for both compounds to facilitate a comparative assessment of their profiles.
Pharmacological Profile: A Comparative Overview
Both this compound and reboxetine exert their primary pharmacological effect through the inhibition of the norepinephrine transporter (NET). However, a direct quantitative comparison of their potency and selectivity is challenging due to the limited publicly available data for this compound.
Reboxetine is a potent and highly selective inhibitor of the norepinephrine transporter.[1][2] It displays significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[2] This selectivity for NET is a defining characteristic of its pharmacological profile.
Quantitative Analysis of Transporter Inhibition
The following table summarizes the available quantitative data for reboxetine's inhibitory activity on the norepinephrine, dopamine, and serotonin transporters.
| Compound | Transporter | IC50 (nM) | Selectivity (vs. NET) |
| Reboxetine | Norepinephrine (NET) | 8.5[2] | - |
| Dopamine (DAT) | 89,000[2] | ~10,470-fold | |
| Serotonin (SERT) | 6,900[2] | ~812-fold |
IC50 values represent the concentration of the drug that inhibits 50% of the transporter's activity. Data is from in vitro studies on rat striatal or hippocampal synaptosomes.[2]
Note: Quantitative data for this compound is not available in the reviewed literature.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action for both this compound and reboxetine is the blockade of the norepinephrine transporter. This action leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols.
Monoamine Transporter Inhibition Assay (for Reboxetine)
Objective: To determine the potency of a compound in inhibiting the reuptake of norepinephrine, dopamine, and serotonin into synaptosomes.
Protocol:
-
Synaptosome Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat striatum or hippocampus) through a process of homogenization and differential centrifugation.
-
Incubation: A fixed concentration of a radiolabeled monoamine ([³H]NE, [³H]DA, or [³H]5-HT) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound (reboxetine).
-
Termination of Uptake: The uptake process is terminated by rapid filtration, separating the synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity trapped within the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of the monoamine uptake (IC50) is calculated from concentration-response curves.
Caption: Experimental Workflow for Uptake Inhibition Assay.
Comparative Discussion and Conclusion
Based on the available data, reboxetine is a well-characterized selective norepinephrine reuptake inhibitor with high potency for the norepinephrine transporter and substantially lower affinity for the dopamine and serotonin transporters.[2] This selectivity profile suggests a targeted pharmacological action on the noradrenergic system.
This compound is also identified as a norepinephrine uptake inhibitor.[3] However, the absence of publicly available quantitative data on its potency and selectivity for the monoamine transporters prevents a direct and detailed comparison with reboxetine. To fully understand the comparative pharmacology of this compound, further experimental studies determining its IC50 or Ki values for the norepinephrine, dopamine, and serotonin transporters are necessary.
References
A Comparative Analysis of the Side Effect Profiles of RS-51324 and Other Major Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the experimental norepinephrine reuptake inhibitor, RS-51324, and other major classes of antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). Due to the limited publicly available data on this compound, a direct quantitative comparison is not feasible at this time. The information presented herein for this compound is inferred from its mechanism of action and the known side effects of noradrenergic agents.
I. Data on Side Effect Profiles
The following table summarizes the commonly reported side effects for major antidepressant classes. This information is compiled from a review of clinical literature and drug information resources.
| Side Effect Category | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Tricyclic Antidepressants (TCAs) | Monoamine Oxidase Inhibitors (MAOIs) | This compound (Inferred) |
| Gastrointestinal | Nausea, diarrhea, constipation, dry mouth[1][2][3] | Nausea, dry mouth, constipation, loss of appetite[1][4][5] | Dry mouth, constipation, nausea[1][6][7][8] | Dry mouth, nausea, diarrhea, constipation[9][10][11] | Dry mouth, constipation |
| Central Nervous System | Headache, insomnia, dizziness, anxiety, agitation, drowsiness[1][12] | Headache, dizziness, insomnia, drowsiness, anxiety[1][4][13] | Drowsiness, dizziness, headache, confusion[6][7][14] | Headache, dizziness, drowsiness, insomnia[9][11] | Insomnia, anxiety, dizziness, headache |
| Cardiovascular | Generally minimal; potential for QT prolongation with some agents[2] | Increased blood pressure, tachycardia[1][5] | Orthostatic hypotension, tachycardia, arrhythmias[6][8][14] | Orthostatic hypotension, hypertensive crisis (with tyramine)[9] | Potential for increased blood pressure and heart rate |
| Sexual Dysfunction | Decreased libido, delayed ejaculation, anorgasmia[1] | Decreased libido, erectile dysfunction, ejaculatory problems[1][4] | Sexual dysfunction[6][7] | Loss of sex drive | Less likely than SSRIs, but possible |
| Metabolic/Other | Weight gain or loss, sweating[1][3] | Sweating, weakness, fatigue[1][4] | Weight gain, blurred vision, urinary retention[1][6][7] | Weight gain, muscle twitching | Sweating, urinary hesitancy |
II. Profile of this compound
This compound is identified as an experimental antidepressant agent that functions as a norepinephrine reuptake inhibitor. Information regarding its specific side effect profile is primarily found in a 1981 preclinical study by Wallach M.B., et al., which investigated its neuro- and cardiovascular pharmacology. While the full text of this study is not widely available, the mechanism of action allows for an inferred side effect profile based on the known effects of other noradrenergic antidepressants.
Inferred Side Effect Profile:
As a norepinephrine reuptake inhibitor, the side effects of this compound would likely be related to increased noradrenergic activity. These may include:
-
Cardiovascular: Increased heart rate and blood pressure.
-
Central Nervous System: Insomnia, anxiety, and agitation.
-
Other: Sweating and potential for urinary hesitancy.
Compared to SSRIs, noradrenergic agents are generally considered less likely to cause sexual dysfunction.
III. Experimental Protocols
Detailed experimental protocols for the evaluation of this compound's side effect profile are not publicly available. However, standard methodologies for assessing the side effects of antidepressant drugs in preclinical and clinical studies are outlined below.
Preclinical Evaluation:
-
Cardiovascular Safety: In vivo studies in animal models (e.g., rodents, dogs) are conducted to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters following drug administration.
-
Behavioral Assessments: A battery of behavioral tests in rodents is used to assess potential CNS side effects such as changes in locomotor activity, anxiety-like behaviors (e.g., elevated plus maze), and cognitive function.
-
Gastrointestinal Motility: In vivo assays are used to measure the rate of gastric emptying and intestinal transit in rodents to assess for potential gastrointestinal side effects.
Clinical Evaluation:
-
Phase I Studies: In healthy volunteers, single ascending dose and multiple ascending dose studies are performed to evaluate the safety, tolerability, and pharmacokinetics of the drug. Vital signs, ECGs, and adverse event reporting are closely monitored.
-
Phase II/III Studies: In patients with depression, randomized, controlled trials are conducted to further assess efficacy and safety. Side effects are systematically collected through patient-reported outcomes, clinician assessments, and regular monitoring of vital signs and laboratory parameters.
IV. Visualization of Norepinephrine Reuptake Inhibition
The following diagram illustrates the mechanism of action of a norepinephrine reuptake inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The Cardiovascular Effects of Newer Antidepressants in Older Adults and Those With or At High Risk for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Considerations in Antidepressant Use - AJMB: Volume 15, Issue 4, Year 2023 - AJMB [ajmb.org]
- 7. Progress in neuro-psychopharmacology - JuSER [juser.fz-juelich.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardiovascular Considerations in Antidepressant Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the adverse effects and safety of noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 69811-30-9 | MCE [medchemexpress.cn]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. tebubio.com [tebubio.com]
Cross-Study Validation of RS-51324's Therapeutic Potential: A Comparative Analysis with Modern Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the historical compound RS-51324 with currently available norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Due to the limited availability of primary literature for this compound, this guide focuses on a detailed comparison of its established alternatives, providing a benchmark against which any future data on this compound can be evaluated.
Introduction to this compound and Comparator Compounds
This compound is an orally active agent identified as an inhibitor of norepinephrine uptake with potential antidepressant effects.[1] Its primary mechanism of action is believed to be the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.
For a comprehensive evaluation, this guide compares the pharmacological profile of this compound, as far as publicly available information allows, with three well-characterized drugs:
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with a higher affinity for the serotonin transporter (SERT) over NET.
-
Duloxetine: An SNRI with a more balanced affinity for both SERT and NET compared to venlafaxine.
These comparators represent different strategies for modulating noradrenergic and serotonergic systems in the treatment of depression and other neurological disorders.
Comparative Pharmacological Profiles
A direct quantitative comparison of this compound with modern antidepressants is challenging due to the inaccessibility of the primary research data from its initial characterization in 1981. However, we can establish a framework for comparison based on key pharmacological parameters for the selected alternatives.
Table 1: In Vitro Transporter Binding Affinity (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | SERT/NET Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reboxetine | 1.1 | 129 | >10,000 | ~117 |
| Venlafaxine | 2480 | 82 | 7647 | ~0.03 |
| Duloxetine | 7.5 | 0.8 | 240 | ~0.11 |
Note: Lower Ki values indicate higher binding affinity. The SERT/NET selectivity ratio is calculated as (Ki for NET) / (Ki for SERT). A ratio > 1 indicates selectivity for SERT, while a ratio < 1 indicates selectivity for NET.
Table 2: In Vitro Reuptake Inhibition (IC50, nM)
| Compound | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |
| This compound | Data Not Available | Data Not Available |
| Reboxetine | ~10 | >1000 |
| Venlafaxine | 535 | 27 |
| Duloxetine | ~10 | ~1 |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process.
Signaling Pathways and Mechanism of Action
The primary therapeutic effect of these compounds is believed to be mediated by the enhancement of noradrenergic and, in the case of SNRIs, serotonergic neurotransmission. The following diagram illustrates the general mechanism of action.
For SNRIs like venlafaxine and duloxetine, a similar mechanism applies to the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize norepinephrine and serotonin reuptake inhibitors.
a) Radioligand Binding Assay for Transporter Affinity (Ki)
This assay determines the affinity of a compound for the norepinephrine and serotonin transporters.
b) In Vitro Reuptake Inhibition Assay (IC50)
This assay measures the functional ability of a compound to inhibit the reuptake of norepinephrine or serotonin into cells.
Discussion and Future Directions
While this compound was identified as a norepinephrine reuptake inhibitor, the lack of publicly available, detailed pharmacological data prevents a direct and quantitative comparison with modern antidepressants. The provided data on reboxetine, venlafaxine, and duloxetine highlight the spectrum of activities within this class of drugs, from the highly selective NRI activity of reboxetine to the dual-action profiles of the SNRIs.
To fully assess the therapeutic potential of this compound, the following would be necessary:
-
Re-synthesis and In Vitro Profiling: Modern in vitro assays should be conducted to determine the binding affinity (Ki) and functional inhibition (IC50) of this compound at human monoamine transporters (NET, SERT, DAT) and a broad panel of other receptors and enzymes to assess its selectivity.
-
In Vivo Pharmacological Studies: Head-to-head preclinical studies comparing this compound with established NRIs and SNRIs in animal models of depression and anxiety would be crucial to evaluate its efficacy and side-effect profile.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for determining its drug-like properties.
Without such data, the therapeutic potential of this compound remains largely uncharacterized in the context of modern psychopharmacology. The comparative framework provided in this guide serves as a valuable tool for interpreting any future experimental results for this compound and similar novel compounds.
References
Statistical Validation of Behavioral Tests for Norepinephrine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical behavioral data for RS-51324, a putative norepinephrine reuptake inhibitor, is not extensively available in public literature, this guide provides a comparative framework for validating the behavioral effects of this class of compounds. By examining established norepinephrine reuptake inhibitors (NRIs) like desipramine and comparing their performance against selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, researchers can benchmark the expected efficacy of novel NRIs in standard behavioral paradigms.
Comparative Efficacy in Animal Models of Depression and Anxiety
The following tables summarize quantitative data from representative studies on the effects of desipramine (an NRI) and fluoxetine (an SSRI) in two cornerstone behavioral assays: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM). These tests are fundamental in the preclinical assessment of antidepressant and anxiolytic properties of novel compounds.
Table 1: Forced Swim Test (FST) - Immobility Time
The FST is a widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.
| Compound | Species/Strain | Dose (mg/kg) | Administration | Immobility Time (seconds) |
| Vehicle (Saline) | Mouse (C57BL/6J) | - | i.p. | ~117 |
| Desipramine | Mouse (C57BL/6J) | 32 | i.p. | No significant change |
| Fluoxetine | Mouse (CD-1) | 20 | i.p. | Significantly reduced vs. control |
Note: In some studies, desipramine has been shown to decrease immobility, particularly in rats or under different testing conditions[1][2]. The lack of effect on duration of immobility in C57BL/6J mice in one study was noted, though it did increase the latency to the first bout of immobility[3][4].
Table 2: Elevated Plus Maze (EPM) - Anxiety-Related Behavior
The EPM is a standard paradigm for assessing anxiety-like behavior. An increase in the time spent in or entries into the open arms suggests an anxiolytic effect.
| Compound | Species | Dose (mg/kg) | Administration | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | Rat | - | i.p. | Baseline | Baseline |
| Desipramine | Rat | up to 10 | i.p. | Inactive | Inactive |
| Fluoxetine (acute) | Rat | 5 & 10 | i.p. | Decreased | Not specified |
Note: Acute administration of some antidepressants, particularly SSRIs, can paradoxically produce anxiogenic-like effects in the EPM.[5][6] Chronic desipramine treatment has shown anxiolytic-like effects in other anxiety paradigms, such as the defensive burying behavior test.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of behavioral data. Below are generalized protocols for the FST and EPM.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 20 cm diameter) is filled with water (24°C) to a depth of 15 cm, making it impossible for the animal to escape or touch the bottom.[3]
-
Animals: Typically, adult male mice (e.g., C57BL/6J) are used.[3]
-
Procedure:
-
Animals are administered the test compound (e.g., desipramine, fluoxetine) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[8]
-
The session is often video-recorded for later analysis.
-
Behavioral scoring is typically performed during the last 4 minutes of the test, measuring the duration of immobility (floating with minimal movements to keep the head above water).[8]
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 25 cm long x 5 cm wide).[9]
-
Animals: Adult mice or rats are commonly used.
-
Procedure:
-
The test compound or vehicle is administered 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.[10]
-
An automated tracking system or a trained observer records the number of entries and the time spent in each arm.
-
Anxiolytic effects are inferred from a relative increase in exploration of the open arms (increased time spent and/or entries).
-
Visualizing Mechanisms and Workflows
Norepinephrine Reuptake Inhibition Signaling Pathway
The primary mechanism of action for this compound and desipramine is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with desipramine induces an estrous cycle-dependent anxiolytic-like action in the burying behavior, but not in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RS-51324: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for the research compound RS-51324 necessitates a cautious approach grounded in established laboratory safety principles. Researchers, scientists, and drug development professionals must prioritize obtaining a Safety Data Sheet (SDS) from the manufacturer or supplier for definitive handling and disposal instructions. In the interim, a comprehensive understanding of general chemical waste management protocols is essential for ensuring a safe laboratory environment.
General Principles for Laboratory Chemical Disposal
When a specific SDS is unavailable, the following general procedures, derived from standard safety protocols, should be implemented for handling and disposing of research compounds like this compound. These guidelines are based on the overarching principles of risk minimization and regulatory compliance.
1. Waste Identification and Segregation: Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.[1][2]
-
Do not mix different waste streams. [2] Hazardous and non-hazardous wastes should never be combined, as this can render the entire mixture hazardous.[2]
-
Aqueous and non-aqueous waste should be collected separately.[2]
-
Segregate waste based on chemical compatibility to prevent dangerous reactions. Incompatible chemicals must not be combined.[2]
2. Personal Protective Equipment (PPE): Appropriate PPE is crucial to prevent exposure during handling and disposal.
-
Eye and Face Protection: Wear safety glasses with side shields or goggles. In cases of splash risk, a face shield is recommended.[3][4]
-
Gloves: Chemical-resistant gloves appropriate for the potential hazards of the compound should be worn.[3][5]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a suitable respirator in a well-ventilated area.[3][6]
3. Spill and Leak Procedures: In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3][4]
-
Control Ignition Sources: If the substance is flammable, eliminate all nearby ignition sources such as open flames, sparks, and hot surfaces.[3][4]
-
Containment: Prevent the spill from spreading and from entering drains.[3]
-
Cleanup: Use appropriate absorbent materials for liquid spills. All cleanup materials should be treated as hazardous waste and disposed of accordingly.
4. Waste Container Management: Proper containment of chemical waste is vital for safety and compliance.
-
Compatibility: Waste containers must be compatible with the chemical waste they hold.[7]
-
Labeling: All waste containers must be clearly labeled with their contents.[7]
-
Closure: Containers must be kept closed except when adding waste.[7] Leaking or damaged containers should be replaced immediately.[7]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
Information typically found in a Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling and disposal of a chemical. The following table summarizes the key sections of an SDS relevant to disposal procedures.
| SDS Section | Information Provided |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and conditions for safe storage, including incompatibilities.[4] |
| Section 8: Exposure Controls/Personal Protection | Details exposure limits, engineering controls, and personal protective equipment (PPE) necessary to minimize health risks.[4][5] |
| Section 9: Physical and Chemical Properties | Lists the physical and chemical properties of the substance, which are crucial for determining appropriate handling and disposal methods (e.g., flammability, reactivity).[5] |
| Section 10: Stability and Reactivity | Describes the chemical stability and potential hazardous reactions of the substance.[6] |
| Section 13: Disposal Considerations | Offers guidance on proper disposal methods, including any specific regulatory requirements. This section is essential for waste management planning. |
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This process emphasizes the importance of characterization, segregation, and adherence to institutional and regulatory guidelines.
Caption: General workflow for laboratory chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
